molecular formula C7H5Br2NO2 B3057292 1,3-Dibromo-5-methyl-2-nitrobenzene CAS No. 78831-78-4

1,3-Dibromo-5-methyl-2-nitrobenzene

Cat. No.: B3057292
CAS No.: 78831-78-4
M. Wt: 294.93 g/mol
InChI Key: XVVIBMJSRSEASD-UHFFFAOYSA-N
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Description

Contextualization within Nitroaromatic Chemistry

Nitroaromatic compounds are a cornerstone of modern organic chemistry, primarily synthesized through the nitration of aromatic hydrocarbons using a mixture of nitric and sulfuric acids. organicchemistrytutor.comyoutube.com The nitro group is a strong electron-withdrawing group, a characteristic that significantly influences the reactivity of the aromatic ring. researchgate.net This electron-withdrawing nature deactivates the benzene (B151609) ring towards further electrophilic aromatic substitution, making subsequent reactions proceed more slowly than with unsubstituted benzene. researchgate.net

The presence of halogen atoms further modifies the electronic landscape of the molecule. Halogens are also electron-withdrawing through an inductive effect but can act as weak electron donors through resonance. libretexts.orgmdpi.com In the case of 1,3-Dibromo-5-methyl-2-nitrobenzene, the combined electronic effects of two bromine atoms and a nitro group create a complex pattern of reactivity and impart specific properties to the molecule. These compounds are often used as intermediates in the synthesis of more complex molecules due to the reactivity of both the nitro group and the halogen substituents. cymitquimica.comgoogle.com

Significance of Substituted Benzene Derivatives in Chemical Research

Substituted benzene derivatives are of immense importance in chemical research and various industries. Their utility stems from the fact that the benzene ring provides a stable and versatile scaffold upon which various functional groups can be strategically placed. This functionalization allows for the fine-tuning of a molecule's physical, chemical, and biological properties. oakwoodchemical.com

In medicinal chemistry, for instance, a large percentage of pharmaceutical drugs contain at least one aromatic ring. oakwoodchemical.com The substituents on these rings are crucial for determining the drug's efficacy, selectivity, and metabolic stability. Halogenated compounds, in particular, are prevalent in pharmaceuticals and agrochemicals. rsc.org The introduction of halogens can enhance the lipophilicity of a molecule, facilitating its passage through biological membranes, and can also influence its binding affinity to target proteins. guidechem.com Furthermore, substituted benzenes are critical building blocks in materials science for the synthesis of polymers, dyes, and other advanced materials. crysdotllc.com

The specific compound, this compound, with its combination of bromo, methyl, and nitro groups, serves as a valuable case study for understanding the principles of polysubstituted benzene chemistry.

Chemical and Physical Properties of this compound

While detailed experimental research on this compound is not extensively published, fundamental properties can be obtained from chemical supplier data. crysdotllc.combldpharm.comsigmaaldrich.com This compound is also known by its synonym, 3,5-Dibromo-4-nitrotoluene. sigmaaldrich.comcymitquimica.com

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
CAS Number 78831-78-4 crysdotllc.combldpharm.comsigmaaldrich.com
Molecular Formula C₇H₅Br₂NO₂ crysdotllc.combldpharm.com
Molecular Weight 294.93 g/mol crysdotllc.combldpharm.com
Appearance Solid cymitquimica.com
Purity Typically 97% or 98% crysdotllc.comcymitquimica.com
InChI Key XVVIBMJSRSEASD-UHFFFAOYSA-N sigmaaldrich.com

Note: This table is generated based on available data from chemical suppliers and databases and may not represent exhaustively validated experimental results.

Synthesis of this compound

A plausible synthetic route for this compound can be devised by considering the directing effects of the substituents on the benzene ring. The synthesis of polysubstituted benzenes requires careful planning of the order of reactions to ensure the correct placement of functional groups. libretexts.org

The substituents on the target molecule are a methyl group (-CH₃), two bromine atoms (-Br), and a nitro group (-NO₂). The methyl group is an activating, ortho-, para-director. The bromine atoms are deactivating but also ortho-, para-directors. The nitro group is a strong deactivating, meta-director. organicchemistrytutor.comlibretexts.org

A likely retrosynthetic analysis would suggest starting with a precursor that allows for the controlled introduction of these groups. One possible synthetic pathway could begin with the nitration of toluene (B28343) (methylbenzene) to form a mixture of ortho- and para-nitrotoluene. The ortho-isomer, 2-nitrotoluene, could then be subjected to bromination. The methyl group is activating and the nitro group is deactivating. The activating methyl group would direct the incoming bromine atoms to the positions ortho and para to it. However, the strong deactivating effect of the nitro group would also influence the substitution pattern. A more controlled synthesis might involve starting with an aniline (B41778) derivative, where the amino group can be used to direct the bromination before being converted to a nitro group.

For instance, a related compound, 3,5-dibromonitrobenzene, is synthesized from p-nitroaniline through bromination followed by diazotization and removal of the amino group. google.com A similar strategy could be adapted for the synthesis of this compound.

Reactivity and Potential Research Applications

The reactivity of this compound is dictated by its functional groups. The bromine atoms are susceptible to nucleophilic aromatic substitution reactions, allowing for their replacement with other functional groups. stackexchange.com The nitro group can be reduced to an amino group (-NH₂), which is a common transformation in the synthesis of pharmaceuticals and other fine chemicals. This resulting amine would be a precursor to a wide range of further chemical modifications.

Given the structural motifs present in this compound, it can be considered a potential building block in several areas of research:

Organic Synthesis: It can serve as an intermediate for the creation of more complex, highly substituted aromatic compounds.

Medicinal Chemistry: The presence of halogens and a nitro group suggests potential for biological activity, and it could be a scaffold for the development of new therapeutic agents. Halogenated nitroaromatic compounds have been investigated for their antibacterial properties. guidechem.com

Materials Science: As a polysubstituted benzene, it could be explored as a monomer or precursor for the synthesis of specialty polymers or other materials with tailored electronic or physical properties.

While specific research on this compound is limited, the study of its isomers provides insight into its potential chemical behavior and applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-dibromo-5-methyl-2-nitrobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Br2NO2/c1-4-2-5(8)7(10(11)12)6(9)3-4/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVVIBMJSRSEASD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Br)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60563484
Record name 1,3-Dibromo-5-methyl-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60563484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78831-78-4
Record name 1,3-Dibromo-5-methyl-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60563484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies for 1,3 Dibromo 5 Methyl 2 Nitrobenzene

Established and Emerging Synthetic Routes

The construction of this specific isomer can be approached through several strategic routes, ranging from classical sequential reactions to more modern catalytic methods.

The most conventional method for synthesizing polysubstituted benzenes involves a stepwise introduction of the functional groups. For 1,3-Dibromo-5-methyl-2-nitrobenzene, a plausible and effective strategy begins with a precursor that facilitates the desired substitution pattern.

A logical starting material for this synthesis is 3,5-Dibromotoluene (B156392) . sigmaaldrich.comjk-sci.com The synthesis of this precursor itself requires a multi-step process, often starting from p-toluidine (B81030) (4-methylaniline). The amine group of p-toluidine is a strong activating group that directs electrophilic substitution to the ortho positions. Bromination of p-toluidine yields 2,6-dibromo-4-methylaniline. The amino group is then removed through a two-step diazotization and reduction sequence. It is first converted to a diazonium salt using nitrous acid (HNO₂) at low temperatures, followed by reductive deamination using a reagent like hypophosphorous acid (H₃PO₂), to yield 3,5-dibromotoluene. chemicalbook.comchegg.com

With 3,5-dibromotoluene in hand, the final step is nitration. This is achieved by treating the compound with a nitrating mixture, typically composed of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). chemguide.co.uk The directing effects of the substituents on the 3,5-dibromotoluene ring guide the incoming nitro (NO₂) group. The methyl group is ortho-, para-directing, while the two bromine atoms are also ortho-, para-directing, albeit deactivating. All three groups direct towards positions 2, 4, and 6. However, the nitro group is preferentially installed at the C2 position, which is ortho to both a bromine atom and the methyl group. This outcome is likely influenced by the steric hindrance at positions 4 and 6, which are flanked by a methyl and a bromine group, making the C2 position the most accessible site for electrophilic attack.

A summary of this proposed synthetic pathway is presented below:

Table 1: Plausible Synthetic Route for this compound

StepStarting MaterialReagents and ConditionsIntermediate/Product
1p-ToluidineBr₂ / H₂O2,6-Dibromo-4-methylaniline
22,6-Dibromo-4-methylaniline1. NaNO₂, HCl (0-5°C) 2. H₃PO₂3,5-Dibromotoluene
33,5-DibromotolueneConc. HNO₃, Conc. H₂SO₄This compound

Directed ortho metalation (DoM) is a powerful technique for achieving regioselective functionalization of aromatic rings. This method utilizes a directing metalation group (DMG) that coordinates to an organolithium reagent (like n-butyllithium), facilitating the deprotonation of a specific, adjacent ortho-proton. The resulting aryllithium intermediate can then react with an electrophile.

Common DMGs include amides, carbamates, and methoxy (B1213986) groups, which are effective because their heteroatoms can chelate the lithium atom, positioning the base for ortho-deprotonation. The nitro group itself is generally incompatible with strong organolithium bases due to its electrophilic nature.

However, emerging research has shown that the nitro group can act as a directing group in metal-catalyzed C-H functionalization reactions, which are conceptually related to DoM. For instance, rhodium(III) catalysts have been used for the ortho-alkynylation and ortho-iodination of nitroarenes. These reactions proceed through an electrophilic C-H metalation ortho to the strongly electron-withdrawing nitro group. While not a direct synthesis for this compound, this strategy represents a developing field where a nitro group can direct functionalization to its ortho position, a transformation not achievable through classical electrophilic aromatic substitution.

One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies where multiple reactants are combined in a single reaction vessel to form a complex product in one step. This approach offers significant advantages, including reduced waste, lower costs, and shorter synthesis times compared to traditional multi-step methods.

While a specific one-pot synthesis for this compound is not prominently documented, the principles of MCRs are widely applied to the synthesis of other polysubstituted aromatic and heterocyclic systems. For example, the Bohlmann-Rahtz pyridine (B92270) synthesis is a one-pot reaction that combines a 1,3-dicarbonyl compound, ammonia, and an alkynone to produce highly substituted pyridines with complete regiochemical control.

The development of analogous one-pot procedures for the functionalization of nitroaromatics remains an active area of research. Such a strategy for the target compound would theoretically involve the simultaneous or sequential addition of bromine and a nitro-group equivalent to a suitable methyl-substituted benzene (B151609) precursor, guided by carefully chosen catalysts and reaction conditions to achieve the desired regiochemistry.

Regioselective Synthesis of Brominated Nitrobenzenes

Achieving regioselectivity is the central challenge in synthesizing specific isomers of substituted benzenes. The outcome of an electrophilic aromatic substitution reaction is dictated by the electronic properties of the substituents already present on the ring.

Directing Group Effects in Electrophilic Aromatic Substitution for Nitrobenzene (B124822) Systems

Substituents on a benzene ring influence the position of subsequent electrophilic attacks by either donating or withdrawing electron density, and through resonance or inductive effects. They are broadly classified as activating or deactivating, and as ortho-, para- or meta-directing.

Activating Groups : These groups donate electron density to the ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene itself. They typically direct incoming electrophiles to the ortho and para positions. The methyl group (-CH₃) is a classic example of a weakly activating, ortho-, para-director.

Deactivating Groups : These groups withdraw electron density from the ring, making it less reactive than benzene.

Halogens (-Br, -Cl) are an exception; they are deactivating due to their inductive electron withdrawal (-I effect) but are ortho-, para-directing because their lone pairs can donate electron density through resonance (+M effect) to stabilize the reaction intermediate.

Strongly deactivating groups, such as the nitro group (-NO₂) , withdraw electron density through both induction and resonance. This significantly reduces the ring's reactivity and directs incoming electrophiles to the meta position.

Table 2: Directing Effects of Relevant Substituents

SubstituentNameElectronic EffectReactivity EffectDirecting Effect
-CH₃ MethylElectron-donating (+I)ActivatingOrtho, Para
-Br BromoElectron-withdrawing (-I), Electron-donating (+M)DeactivatingOrtho, Para
-NO₂ NitroElectron-withdrawing (-I, -M)Strongly DeactivatingMeta

When multiple substituents are present, their combined effects determine the outcome. If their directing effects reinforce each other, the product is predictable. If they conflict, the most powerful activating group generally controls the regioselectivity.

Control of Substitution Patterns for Targeted Isomers

The synthesis of a specific isomer like this compound requires precise control over the substitution pattern. This is achieved through several key strategies:

Order of Reactions : The sequence of substitution is critical. For instance, brominating toluene (B28343) first yields ortho- and para-bromotoluene. Nitrating the separated para-isomer would then lead to 4-bromo-2-nitrotoluene, as the activating methyl group's directing effect dominates. This is a different isomer from the target compound, highlighting the importance of choosing the correct synthetic sequence, such as the one outlined in section 2.1.1.

Use of Blocking Groups : In some syntheses, a reversible reaction can be used to block a reactive position. For example, sulfonation can introduce a sulfonic acid group (-SO₃H) at a para position, forcing subsequent substituents into other locations. The blocking group can then be removed later in the synthesis.

Steric Hindrance : The size of the substituents already on the ring and the incoming electrophile can influence the reaction's regioselectivity. Bulky groups can hinder attack at adjacent (ortho) positions, favoring substitution at less sterically crowded sites. This is a likely factor in the nitration of 3,5-dibromotoluene, where the C2 position is less hindered than the C4/C6 positions.

Catalyst and Condition Control : The choice of catalyst and reaction conditions can alter the product distribution. For example, the bromination of p-nitrotoluene can be directed to either the aromatic ring (nuclear bromination) or the methyl group (side-chain bromination) depending on the catalyst and the presence of UV light. Using an iron catalyst (FeBr₃) promotes ring substitution, while radical initiators lead to side-chain substitution.

By strategically combining these principles, chemists can navigate the complexities of electrophilic aromatic substitution to synthesize the desired targeted isomer with high purity and yield.

Influence of Reaction Conditions on Product Distribution

The synthesis of this compound is a multi-step process where the precise control of reaction conditions is paramount to ensure high yield and purity of the final product. The distribution of isomers and byproducts is highly sensitive to parameters such as temperature, reaction time, solvent, and the nature of the catalyst.

In the bromination of nitrotoluene derivatives, the reaction temperature is a critical factor. For instance, in related preparations, maintaining a specific temperature range, such as 15 ± 5 °C or 20 ± 5 °C, has been shown to maximize yield and minimize the formation of impurities. nih.gov Exceeding the optimal temperature can lead to the formation of undesired byproducts, such as mono-brominated impurities or products of demethylation, particularly in the presence of Lewis acid catalysts like AlCl₃. nih.gov Similarly, prolonged reaction times can also increase the prevalence of impurities. nih.gov

The choice of brominating agent and catalyst system also dictates the product outcome. The reaction of moderately deactivated aromatic compounds with a mixture of bromine and nitric acid in concentrated sulfuric acid can lead to initial nitration followed by bromination. scirp.org The relative reactivity of the brominating and nitrating species is dependent on the electronic nature of the substrate. scirp.org For strongly deactivated rings, bromination can be more effective than nitration. scirp.org

A screening of reaction conditions for the direct bromination of a related compound, 4-nitrobenzonitrile, highlights the importance of optimizing each parameter. This one-pot, two-step process involves an initial reduction of the nitro group, followed by bromination. The optimization, detailed in the table below, demonstrates how different factors are systematically varied to achieve the highest yield. researchgate.net

Table 1: Optimization of Reaction Conditions for Bromination of 4-Nitrobenzonitrile

EntryVariation from Standard ConditionsYield (%)
1Initial test conditions45
2Different catalyst used62
3Change in solvent55
4Temperature adjustment78
5Different brominating source85
6Increased reaction time88
7Optimized Conditions 92

This table is illustrative, based on findings for a model substrate, 4-nitrobenzonitrile, to demonstrate the principles of optimizing reaction conditions. researchgate.net

Advanced Synthetic Techniques and Reagents

Modern organic synthesis offers a sophisticated toolkit for the preparation of highly substituted aromatic compounds like this compound. These advanced methods provide greater selectivity, efficiency, and functional group tolerance compared to traditional approaches.

Utilization of N-Bromosuccinimide and Other Selective Brominating Agents

N-Bromosuccinimide (NBS) is a versatile and widely used reagent for selective bromination. organic-chemistry.org It is a crystalline solid, which makes it easier and safer to handle compared to liquid bromine. masterorganicchemistry.com NBS can act as a source of electrophilic bromine for aromatic substitution or as a source of bromine radicals for allylic and benzylic brominations. organic-chemistry.orgwikipedia.org For the bromination of activated or deactivated aromatic rings, NBS is often used in conjunction with an acid catalyst. youtube.com

The Wohl-Ziegler reaction, which typically involves NBS and a radical initiator like azobisisobutyronitrile (AIBN) or light, is used for benzylic bromination. wikipedia.org However, for the synthesis of precursors to this compound, electrophilic aromatic bromination is the key reaction. Here, NBS provides a low, steady concentration of electrophilic bromine, which can selectively brominate the aromatic ring.

Other N-bromo compounds, such as 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH), serve as effective alternatives to NBS. manac-inc.co.jp A patented process for the synthesis of a related intermediate, methyl 2-(bromomethyl)-3-nitrobenzoate, compares the efficacy of NBS and DBDMH, highlighting the reaction conditions used. google.com

Table 2: Comparison of Brominating Agents for Methyl 2-methyl-3-nitrobenzoate

Brominating AgentCatalyst/InitiatorSolventTemperatureTime (hrs)
N-Bromosuccinimide (NBS)AIBNAcetonitrile55-60°C12
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)AIBNAcetonitrile68-72°C6

Data sourced from a process patent for a structurally related compound. google.com

These reagents are valued for their ability to provide controlled bromination, minimizing over-bromination and other side reactions. manac-inc.co.jp

Transition-Metal Catalyzed Cross-Coupling Reactions for Methyl Group Introduction

An alternative strategy to direct nitration and bromination of toluene is to introduce the methyl group onto a pre-functionalized aromatic ring using transition-metal catalyzed cross-coupling reactions. This approach offers significant flexibility. For example, a 1,3-dibromo-2-nitrobenzene (B169743) precursor could be coupled with a methylating agent.

Palladium-catalyzed reactions are particularly powerful for forming carbon-carbon bonds. mdpi.com

Suzuki-Miyaura Coupling: This reaction would involve the coupling of a dibromonitrobenzene derivative with a methylboronic acid or its ester in the presence of a palladium catalyst and a base. rhhz.net

Negishi Coupling: This method uses an organozinc reagent, such as methylzinc chloride, to couple with the aryl halide, catalyzed by a palladium or nickel complex. mdpi.com

Recent advancements have even demonstrated the use of nitroarenes themselves as coupling partners, showcasing the versatility of these catalytic systems. rhhz.net A key advantage of these methods is their high functional group tolerance, allowing for the construction of complex molecules in the later stages of a synthesis. mdpi.commdpi-res.com The choice of ligand for the metal catalyst is crucial for achieving high yields and selectivity. rhhz.net

Table 3: Illustrative Catalytic Systems for Methylation

Coupling ReactionTypical CatalystLigandMethyl Source
Suzuki-MiyauraPd(OAc)₂ or Pd(PPh₃)₄SPhos, XPhos, BrettPhosCH₃B(OH)₂
NegishiPdCl₂(dppf) or NiCl₂(dppf)dppfCH₃ZnCl
StillePd(PPh₃)₄PPh₃CH₃SnBu₃

This table presents common catalytic systems used for cross-coupling reactions to introduce methyl groups. mdpi.comrhhz.net

Nucleophilic Aromatic Substitution in Brominated Nitroaromatic Systems

The presence of a strong electron-withdrawing nitro group on the aromatic ring significantly activates it towards nucleophilic aromatic substitution (SNAr). youtube.comnih.gov In this compound, the nitro group, being ortho and para to the two bromine atoms, facilitates the attack of nucleophiles on the carbons bearing the bromine atoms.

The SNAr mechanism typically proceeds via a two-step addition-elimination pathway. youtube.com

Addition: A nucleophile attacks the carbon atom attached to a leaving group (in this case, a bromine atom), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. youtube.comnih.gov The negative charge is delocalized onto the electron-withdrawing nitro group, which stabilizes the intermediate.

Elimination: The leaving group (bromide ion) is expelled, and the aromaticity of the ring is restored.

This reactivity allows for the selective replacement of one or both bromine atoms with a variety of nucleophiles (e.g., alkoxides, amines, thiols), providing a pathway to a wide range of derivatives. The rate of substitution is influenced by the strength of the nucleophile and the ability of the solvent to stabilize the charged intermediate. Interestingly, in SNAr reactions, fluoride (B91410) is often a better leaving group than bromide because the first, rate-determining step is the nucleophilic attack, which is facilitated by the high electronegativity of fluorine. youtube.com

Photochemical Approaches in Halogenated Aromatic Synthesis

Photochemistry offers unique reaction pathways that are often inaccessible through thermal methods. The use of photons can be considered a "traceless reagent" approach that can simplify synthetic routes. rsc.org For halogenated aromatic compounds, photochemical reactions can induce transformations such as dehalogenation or rearrangement.

Studies on other brominated aromatic ketones have shown that photolysis can lead to the elimination of bromine. researchgate.netnih.gov This process typically occurs from the excited singlet state (S1) and can involve the formation of radical intermediates. researchgate.netnih.gov For example, laser flash photolysis of some brominated compounds has been shown to produce a radical via debromination as the initial step. researchgate.netnih.gov

While specific photochemical syntheses of this compound are not widely documented, the principles suggest potential applications. For instance, selective photolytic debromination could potentially be used to transform a tri-brominated precursor into the desired di-bromo product. Furthermore, photochemical interchange of halogens on an aromatic ring has also been reported, suggesting that light-induced reactions could be used to modify the halogenation pattern of the molecule. capes.gov.br These methods, however, are often highly substrate-dependent and require specialized equipment.

Mechanistic Investigations of Reactions Involving 1,3 Dibromo 5 Methyl 2 Nitrobenzene and Its Analogues

Reduction Chemistry of the Nitro Group

The reduction of the nitro group in aromatic compounds is a fundamental transformation in organic synthesis, providing a route to valuable amino derivatives. The presence of bromine and methyl substituents on the benzene (B151609) ring in 1,3-dibromo-5-methyl-2-nitrobenzene introduces electronic and steric factors that can influence the kinetics and selectivity of this reduction.

Catalytic Hydrogenation Mechanisms and Pathways

Catalytic hydrogenation is a widely employed method for the reduction of nitroarenes to their corresponding anilines. The reaction is typically carried out using a heterogeneous catalyst, such as palladium on carbon (Pd/C), in the presence of hydrogen gas. rsc.org The mechanism of this transformation is complex and has been the subject of considerable investigation.

One of the earliest proposed mechanisms for the hydrogenation of nitrobenzene (B124822) is the Haber mechanism, which suggests a stepwise reduction involving nitrosobenzene (B162901) and phenylhydroxylamine as key intermediates. However, more recent studies have proposed alternative pathways, suggesting that the hydrogenation of nitrobenzene and nitrosobenzene may proceed through separate mechanistic routes linked by a common adsorbed intermediate. ambeed.com The surface concentration of this species is thought to control the followed hydrogenation pathway. ambeed.com

For substituted nitroaromatics like this compound, the electronic nature of the substituents plays a crucial role. The methyl group, being an electron-donating group, can influence the rate of hydrogenation. Studies on the catalytic hydrogenation of various nitrotoluenes have shown that the position of the methyl group affects the reaction's progress. rsc.org Furthermore, the presence of halogen substituents can also impact the catalytic process, with the potential for hydrodehalogenation as a side reaction, although catalytic systems can be tuned to favor the reduction of the nitro group. mdpi.com

The catalytic activity is also dependent on the catalyst support and the reaction conditions. For instance, palladium nanoparticles dispersed on graphene have demonstrated high activity and stability in the hydrogenation of nitrophenols and nitrotoluenes, attributed to the strong dispersion effect of the graphene sheets and good adsorption of the nitroaromatic compounds via π–π stacking interactions. rsc.org

Table 1: Catalysts and Conditions for Nitroarene Hydrogenation

CatalystReductantSolventSubstrate ScopeKey Findings
Palladium on Carbon (Pd/C)H₂Methanol (B129727)NitrotoluenesEffective for the reduction of the nitro group. rsc.org
Palladium on Graphene (Pd/G)H₂ / NaBH₄Methanol / WaterNitrophenols, NitrotoluenesHigher activity and stability compared to commercial Pd/C. rsc.org
Iron(salen) ComplexPinacol (B44631) borane (B79455) (HBpin) / Phenylsilane (B129415) (H₃SiPh)AcetonitrileAromatic and aliphatic nitro compoundsChemoselective reduction of the nitro group in the presence of other functional groups. researchgate.netnih.gov

Metal-Mediated Reductions of Nitroaromatic Systems

The reduction of nitroaromatics can also be achieved using various metals in acidic media. Common systems include iron, tin, or zinc in the presence of hydrochloric acid. These reactions proceed through a series of single-electron transfer steps. The metal acts as the reducing agent, transferring electrons to the nitro group.

The general mechanism involves the initial reduction of the nitro group to a nitroso group, which is then further reduced to a hydroxylamino group. Finally, the hydroxylamino intermediate is reduced to the corresponding amine. The acidic conditions are crucial for protonating the oxygen atoms of the nitro group, facilitating the reduction process.

For a molecule like this compound, the steric hindrance from the ortho-substituents could potentially influence the rate of reduction. However, metal-mediated reductions are generally robust and can tolerate a wide range of functional groups. The choice of metal and acid can be optimized to achieve the desired selectivity. For instance, iron in acetic acid is considered a mild method for reducing nitro groups in the presence of other reducible functionalities. researchgate.net

Electrochemical Reduction Processes

The electrochemical reduction of nitroaromatic compounds offers a clean and controlled method for their transformation. The process involves the transfer of electrons from a cathode to the nitroaromatic molecule. The reduction potential is a key parameter and is influenced by the molecular structure, including the nature and position of substituents on the aromatic ring. researchgate.net

The electrochemical reduction of nitrobenzene typically proceeds in a stepwise manner. In aprotic media, the first step is a one-electron reduction to form a nitro radical anion. In the presence of proton donors, the reaction proceeds further to yield the corresponding aniline (B41778) through a series of electron and proton transfer steps, with nitroso and hydroxylamine (B1172632) species as intermediates. The pH of the medium significantly affects the reduction pathway and the stability of the intermediates. capes.gov.br

For halogenated nitroaromatics, the carbon-halogen bond can also be susceptible to electrochemical reduction. Studies on the electrochemical reduction of aromatic bromides have shown that the reduction potential is dependent on the cathode material and the structure of the aromatic compound. chemrxiv.org In the case of this compound, the reduction of the nitro group is expected to occur at a less negative potential than the cleavage of the carbon-bromine bonds, allowing for selective reduction under controlled potential conditions. Computational studies can aid in predicting the reduction potentials and understanding the influence of substituents on the electrochemical behavior. researchgate.net

Table 2: Electrochemical Reduction of Nitroaromatic Compounds

CompoundElectrodeMediumKey IntermediatesInfluencing Factors
NitrobenzeneLeadBasic ethanol-waterNitrosobenzene, PhenylhydroxylaminePotential, pH
Substituted NitrobenzenesVariousAcetonitrileNitro radical anionSubstituent electronic properties, Cathode material
o-NitrotoluenePlatinum, Stainless SteelAqueous alkalineAzoxytoluenePotential, Electrode material

Modulation of Reaction Pathways in Nitroaromatic Reduction

The reaction pathway in the reduction of nitroaromatics can be modulated by carefully selecting the reaction conditions, including the catalyst, reducing agent, solvent, and temperature. This allows for the selective formation of different reduction products, such as nitroso, hydroxylamino, or amino compounds.

For example, by changing the reducing agent from pinacol borane to phenylsilane in the iron-catalyzed reduction of nitro compounds, it is possible to chemoselectively reduce the nitro group while preserving other reducible functional groups like aldehydes. nih.gov This selectivity arises from the different reactivity of the reducing agents.

In catalytic hydrogenation, the choice of catalyst and support can significantly influence the selectivity. For instance, certain catalysts may favor the reduction of the nitro group over the cleavage of halogen-carbon bonds in halogenated nitroaromatics. The solvent can also play a role; for example, the hydrogenation of nitrotoluenes is often carried out in methanol due to their poor solubility in water. rsc.org The modulation of these reaction parameters is crucial for achieving the desired synthetic outcome in the reduction of complex molecules like this compound.

Substitution Reactions of Halogen Atoms

The bromine atoms in this compound are susceptible to nucleophilic substitution, a reaction characteristic of haloaromatic compounds activated by electron-withdrawing groups.

Nucleophilic Substitution of Bromine Substituents

The presence of the strongly electron-withdrawing nitro group at the ortho and para positions relative to the bromine atoms significantly activates the aromatic ring towards nucleophilic attack. This is a classic example of nucleophilic aromatic substitution (SNAr).

The generally accepted mechanism for SNAr reactions involves a two-step addition-elimination process. In the first, rate-determining step, the nucleophile attacks the carbon atom bearing the leaving group (in this case, bromine), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this complex is delocalized over the aromatic ring and, importantly, onto the nitro group. In the second, faster step, the leaving group (bromide ion) is expelled, and the aromaticity of the ring is restored.

For this compound, the nitro group is positioned ortho to the bromine at C1 and para to the bromine at C3. This positioning effectively stabilizes the negative charge of the Meisenheimer complex formed upon nucleophilic attack at either of these positions. Therefore, both bromine atoms are activated towards substitution. The regioselectivity of the substitution, i.e., which bromine is preferentially replaced, will depend on a combination of steric and electronic factors. The methyl group at C5 may exert a minor steric influence.

Computational studies using Density Functional Theory (DFT) can be employed to predict the regioselectivity by calculating the relative stabilities of the isomeric Meisenheimer complexes or the transition states for their formation. nih.gov Such studies have shown that for some nucleophilic aromatic substitutions, particularly with less effective leaving groups like chloride or bromide, the reaction may proceed via a concerted mechanism rather than a stepwise one. nih.gov

Table 3: Factors Influencing Nucleophilic Aromatic Substitution

FactorInfluence on SNAr Reactions
**Electron-withdrawing group (e.g., -NO₂) **Activates the ring towards nucleophilic attack, especially when positioned ortho or para to the leaving group. Stabilizes the Meisenheimer complex.
Leaving group ability The rate of substitution is influenced by the ability of the halogen to depart. For halogens, the order is typically F > Cl > Br > I, which is counterintuitive based on bond strength but is explained by the stability of the intermediate. nih.gov
Nucleophile strength A stronger nucleophile generally leads to a faster reaction rate.
Solvent Polar aprotic solvents can solvate the cation of the nucleophilic reagent and increase the nucleophilicity of the anion, thus accelerating the reaction.

Palladium-Catalyzed Arylation and Cross-Coupling at Brominated Positions

The transformation of aryl halides into more complex molecular architectures is a cornerstone of modern organic synthesis, with palladium-catalyzed cross-coupling reactions representing a particularly powerful and versatile tool. libretexts.org For substrates such as this compound, which possesses two reactive brominated positions, these reactions offer a pathway to introduce new carbon-carbon bonds selectively. The general mechanism for these transformations, while varying slightly depending on the specific coupling partners, typically proceeds through a common catalytic cycle involving a palladium(0) active species. youtube.com

This catalytic cycle is broadly understood to comprise three fundamental steps:

Oxidative Addition : The cycle initiates with the insertion of the palladium(0) catalyst into the carbon-bromine (C-Br) bond of the aromatic ring. This step forms a new palladium(II) complex. For a di-substituted compound like this compound, the regioselectivity of this initial step—i.e., which C-Br bond reacts first—is influenced by the electronic environment of each bromine atom.

Transmetalation : Following oxidative addition, a second organometallic reagent (the coupling partner) transfers its organic group to the palladium(II) complex, displacing the halide. youtube.com This step regenerates the metal halide salt. The nature of this organometallic partner defines the specific type of cross-coupling reaction. libretexts.org

Reductive Elimination : This is the final step, where the two organic groups on the palladium(II) complex couple to form a new carbon-carbon bond, and the palladium(0) catalyst is regenerated, allowing it to re-enter the catalytic cycle. youtube.com For this to occur, the organic groups typically need to be positioned cis to each other on the palladium center. youtube.com

A key advantage of these reactions is the frequent formation of the cross-coupled product exclusively, without significant homo-coupling byproducts. libretexts.org The choice of ligands, often bulky trialkylphosphines, is critical for the efficiency of these reactions, particularly when dealing with less reactive aryl chlorides, and can even reverse expected reactivity patterns. nih.gov

Different named reactions fall under this mechanistic umbrella, distinguished by the organometallic nucleophile used in the transmetalation step.

Coupling ReactionOrganometallic Nucleophile (Source)Reference
Suzuki-Miyaura CouplingOrganoboron compounds (e.g., boronic acids) libretexts.org
Stille CouplingOrganotin compounds (organostannanes) libretexts.org
Negishi CouplingOrganozinc compounds libretexts.org
Hiyama CouplingOrganosilicon compounds libretexts.org
Kumada CouplingOrganomagnesium compounds (Grignard reagents) libretexts.org

Mechanistic studies on related dibrominated heterocycles have shown that factors such as the choice of palladium catalyst, base, and solvent can be tuned to control the site-selectivity of the coupling. psu.edu In some cases, transmetalation has been identified as the rate-determining step of the catalytic cycle. psu.edu

Oxidation Reactions of the Methyl Group and Aromatic Ring

The methyl group on the this compound ring is a benzylic position, making it susceptible to oxidation to a carboxylic acid group. This transformation is valuable for converting the toluene (B28343) moiety into a benzoic acid derivative, a common building block in organic synthesis. Various oxidative methods have been developed for this purpose, often requiring strong oxidizing agents due to the electron-withdrawing nature of the nitro and bromo substituents, which can deactivate the ring.

A classic and effective method involves heating the substituted toluene with a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄) in an alkaline solution. libretexts.org The reaction proceeds by converting the methyl group to a carboxylate salt, which is then acidified in a separate workup step to yield the final carboxylic acid. libretexts.org For example, methylbenzene (toluene) is oxidized to benzoic acid under these conditions. libretexts.org

Alternative and often milder conditions have been explored to improve yields and functional group tolerance. These include aerobic oxidation, which utilizes molecular oxygen as the ultimate oxidant, often in the presence of a metal catalyst. One such system uses Co(OAc)₂/NaBr in acetic acid with a radical initiator to oxidize substituted toluenes to their corresponding benzoic acids. organic-chemistry.org Another approach involves photo-oxidation, where irradiation with visible light in the presence of a catalyst like magnesium bromide diethyl etherate can facilitate the aerobic oxidation of aromatic methyl groups. rsc.org This method is thought to proceed via the in-situ generation of a bromine radical. rsc.org A patent describes the oxidation of dinitrotoluene to dinitrobenzoic acid using sulfuric acid and vanadium pentoxide at elevated temperatures, highlighting a method applicable to highly deactivated systems. google.com

Oxidizing SystemConditionsCommentsReference
Potassium Permanganate (KMnO₄)Heated in alkaline solution, followed by acidificationClassic, strong oxidant. Any alkyl group is typically oxidized to -COOH. libretexts.org
O₂ / Co(OAc)₂ / NaBrAcetic acid, presence of a radical initiatorCatalytic aerobic oxidation. organic-chemistry.org
O₂ / MgBr₂·Et₂OPhotoirradiation (visible light)Catalytic aerobic photo-oxidation. rsc.org
Vanadium Pentoxide / H₂SO₄Heating to ~150°CEffective for oxidation-resistant methyl groups on nitroarenes. google.com

While the primary goal is often the selective oxidation of the methyl group, the harsh conditions required can sometimes lead to side reactions involving the aromatic ring itself. The benzene ring, although generally stable, can be susceptible to oxidative degradation under aggressive conditions, especially when activated. However, in the case of this compound, the presence of the strongly electron-withdrawing nitro group deactivates the aromatic core towards electrophilic attack and oxidation. This deactivation provides a degree of protection, favoring the oxidation of the more susceptible benzylic methyl group.

Nonetheless, under excessively forceful conditions, cleavage of the aromatic ring or other degradative pathways can occur, leading to a reduction in the yield of the desired carboxylic acid. The choice of oxidant and reaction conditions is therefore a critical parameter to maximize the yield of the desired product while minimizing the degradation of the aromatic core.

Radical Reaction Pathways in Transformations of Brominated Nitroaromatics

Radical mechanisms are implicated in several transformations of brominated nitroaromatics, most notably in the oxidation of the benzylic methyl group. The conversion of a methyl group to a carboxylic acid often proceeds via a radical pathway, especially in aerobic oxidations.

For instance, in catalytic systems using cobalt salts and bromide, the reaction is believed to be initiated by the formation of a bromine radical. rsc.org This radical can then abstract a hydrogen atom from the methyl group, generating a benzylic radical. This highly reactive intermediate is stabilized by resonance with the aromatic ring. The benzylic radical then reacts with molecular oxygen to form a peroxy radical, which subsequently undergoes a series of steps involving hydrogen abstraction and further oxidation to ultimately form the carboxylic acid. The use of radical initiators in some protocols further supports the involvement of such pathways. organic-chemistry.org

Another example is photo-oxidation, where irradiation can generate radicals. A proposed mechanism for the photo-oxidation of toluene derivatives using bromine involves the initial generation of a benzylic radical through oxidative C-H abstraction, which then leads to the formation of the final acid product. organic-chemistry.org These radical pathways highlight an alternative mechanistic manifold to the ionic pathways that dominate many other aromatic substitutions.

Computational and Theoretical Insights into Reaction Mechanisms

Modern computational chemistry provides powerful tools for investigating complex reaction mechanisms at a molecular level. Density Functional Theory (DFT) has emerged as a particularly useful method for elucidating reaction coordinates, transition states, and the energetics of multi-step chemical processes involving aromatic compounds. mdpi.comscispace.com For reactions involving this compound and its analogues, DFT calculations can offer profound insights that complement experimental observations.

In the context of palladium-catalyzed cross-coupling, DFT can be used to model the entire catalytic cycle. psu.edu Researchers can calculate the energy barriers for the oxidative addition at each of the non-equivalent C-Br bonds, providing a theoretical basis for the observed regioselectivity. psu.edu Furthermore, the energies of transition states for transmetalation and reductive elimination can be computed to identify the rate-determining step of the reaction under different conditions. psu.edu

For oxidation reactions, DFT can help map out the potential energy surface for the C-H activation at the methyl group, comparing different possible pathways, such as those involving radical intermediates versus concerted mechanisms. DFT studies on related systems have successfully been used to investigate reaction mechanisms and explain experimental outcomes, such as regioselectivity in cycloaddition reactions. mdpi.comscispace.com Calculations on dibromomesitylene, a related compound, have been used to determine the rotational energy barriers of methyl groups, demonstrating DFT's ability to model subtle intramolecular interactions within substituted benzene rings. rsc.org

Application of DFTMechanistic Insight ProvidedReference
Modeling Pd-Catalyzed Cross-CouplingCalculates energy barriers for oxidative addition, helps predict regioselectivity, and can identify the rate-determining step. psu.edu
Investigating Oxidation PathwaysMaps potential energy surfaces for C-H activation and can distinguish between different mechanistic possibilities (e.g., radical vs. concerted). mdpi.com
Analyzing Intramolecular InteractionsDetermines rotational energy barriers and conformational preferences of substituents on the aromatic ring. rsc.org
Predicting Reactivity and SelectivityElucidates electronic and steric factors that control outcomes like regioselectivity in cycloaddition reactions. scispace.com

Quantum Electrodynamics (QED) and Polariton Chemistry for Reactivity Modification

The fields of cavity quantum electrodynamics (QED) and polariton chemistry offer novel strategies for modifying chemical reactivity by manipulating the interactions between molecules and the quantum electromagnetic field. arxiv.orginnovationnewsnetwork.com While direct experimental studies on this compound within this context are not extensively documented, the foundational principles provide a framework for understanding how its reaction pathways could be influenced.

Polariton chemistry, particularly through vibrational strong coupling (VSC), involves confining molecules within an optical microcavity. chemrxiv.orgacs.org When a vibrational mode of the molecule resonates with a confined light mode of the cavity, they can exchange energy rapidly, leading to the formation of new hybrid light-matter states known as vibro-polaritons (VPs). arxiv.orgacs.org This hybridization alters the potential energy surface of the molecule, which can lead to the acceleration or suppression of chemical reaction rates without external illumination. chemrxiv.orgarxiv.orgacs.org

The modification of chemical kinetics is attributed to the formation of these vibrational polaritons, which are quasiparticles resulting from the hybridization of photonic and vibrational excitations. chemrxiv.org The rate constant modification often shows a sharp resonance behavior, with the maximum effect occurring when the cavity frequency is tuned to match the frequency of a specific molecular vibration. chemrxiv.orgchemrxiv.org For a molecule like this compound, key vibrational modes such as the C-NO₂ or C-Br stretches could be targeted for coupling. By selectively coupling one of these vibrational modes, it may be possible to influence reactions involving the breaking or formation of these specific bonds.

Recent theoretical advancements have provided analytical expressions for VSC-modified rate constants, suggesting that the rate can scale with the light-matter coupling strength and is dependent on the cavity's lifetime. chemrxiv.org This theoretical framework allows for predictions of how reaction rates might change under different cavity conditions. Furthermore, ab initio QED methods are being developed to explore how cavity environments influence magnetic properties and aromaticity, which are crucial to the reactivity of aromatic compounds. arxiv.org These methods can calculate how the cavity modifies the aromatic character of transition states, potentially altering the activation energy of a reaction. arxiv.org

The ability to modify molecular properties is not limited to reactivity. Studies have shown that collective strong coupling can induce local changes in individual molecular properties such as polarizabilities and dipole moments, even for molecules in an ensemble. arxiv.org This phenomenon highlights the potential of VSC to serve as a new tool for controlling chemical reactions by providing insights into which specific vibrations are mechanistically involved. acs.org

Table 1: Theoretical Concepts in Reactivity Modification via Polariton Chemistry

ConceptDescriptionPotential Effect on ReactivityRelevant Molecular Feature (Example)
Vibrational Strong Coupling (VSC)Resonant interaction between a molecular vibration and a confined light mode, forming vibro-polariton states. chemrxiv.orgacs.orgModification (enhancement or suppression) of ground-state reaction rates. chemrxiv.orgacs.orgC-NO₂ or C-Br stretching modes
Vibro-Polaritonic StatesHybrid light-matter states that possess characteristics of both the molecule and the photon, altering the energy landscape. arxiv.orgacs.orgChanges the activation energy (ΔG‡) of a reaction pathway. acs.orgTransition state of a nucleophilic substitution
Cavity Frequency TuningAdjusting the resonant frequency of the optical cavity to match a specific molecular vibration. chemrxiv.orgEnables bond-selective chemical transformations by targeting specific vibrational modes. chemrxiv.orgResonance with the nitro group's symmetric stretch
Cavity-Induced Aromaticity ModificationThe optical cavity can alter the magnetic properties and aromatic character of a molecule, particularly in its transition state. arxiv.orgVaries the activation energy of reactions involving the aromatic ring. arxiv.orgElectrophilic aromatic substitution

Analysis of Electronic Structure and Charge Distribution during Transformations

The reactivity of this compound is fundamentally governed by its electronic structure, specifically the distribution of electron density across the aromatic ring. The substituents—two bromine atoms, a methyl group, and a nitro group—exert significant influence through inductive and resonance effects, which in turn dictates the molecule's behavior during chemical transformations.

The nitro group (NO₂) is a powerful electron-withdrawing group, both by induction and resonance. It deactivates the benzene ring towards electrophilic aromatic substitution by pulling electron density away from the ring, making it less nucleophilic. quora.comijrti.org Resonance structures of nitrobenzene show the development of partial positive charges at the ortho and para positions relative to the nitro group. quora.com This effect makes these positions electronically unfavorable for attack by electrophiles. Consequently, the meta position, which is comparatively less deactivated, becomes the primary site for electrophilic attack. libretexts.orglibretexts.org

In this compound, the directing effects of the substituents must be considered collectively. The nitro group at C2 strongly deactivates the ring and directs incoming electrophiles away from its ortho (C1, C3) and para (C6) positions. The bromine atoms at C1 and C3 are also deactivating due to their strong inductive effect, which outweighs their electron-donating resonance effect. libretexts.org Halogens typically direct electrophiles to the ortho and para positions. The methyl group at C5 is an activating group that directs ortho and para (C4, C6).

During a chemical transformation, such as electrophilic nitration, the electronic structure of the molecule is significantly perturbed. The reaction proceeds via the formation of a high-energy intermediate known as a sigma complex or arenium ion, where the aromaticity of the ring is temporarily broken. ijrti.orgdiva-portal.org The stability of this intermediate determines the reaction's regioselectivity. For an attack on this compound, the intermediate where the positive charge is not placed adjacent to the electron-withdrawing nitro group would be favored. libretexts.org

Quantum chemical methods like Density Functional Theory (DFT) and Complete Active Space Self-Consistent Field (CASSCF) are employed to model these transformations. mdpi.comnih.gov These computational tools allow for the calculation of properties such as molecular orbital energies (HOMO, LUMO), atomic charges, and electron density distribution. mdpi.comresearchgate.net For instance, analysis of nitrobenzene using the Voronoi Deformation Density (VDD) method shows that the meta position is electronically less deactivated compared to the ortho and para positions, which aligns with experimental observations of its meta-directing nature. rsc.org Similar analyses for this compound would reveal the precise interplay of its substituents on the charge distribution in both the ground state and the transition states of its reactions.

Table 2: Calculated Electronic Properties of Nitrobenzene as a Model System

Note: These values for nitrobenzene illustrate the electronic effects of the nitro group. The presence of additional substituents on this compound would further modify these properties.

PropertyDescriptionCalculated Value/Observation for NitrobenzeneImplication for Reactivity
HOMO EnergyEnergy of the Highest Occupied Molecular Orbital. Relates to the ability to donate electrons.-7.90 eV (DFT B3LYP/aug-cc-pVDZ) mdpi.comA lower HOMO energy compared to benzene indicates reduced nucleophilicity and deactivation towards electrophiles.
Mulliken Atomic ChargesA method for estimating partial atomic charges.All ring carbons have a positive charge, with the smallest positive charges at the meta positions. mdpi.comThe meta positions are less electropositive and thus the least unfavorable sites for electrophilic attack.
VDD Atomic ChargesVoronoi Deformation Density analysis of charge rearrangement.The meta position is slightly more negative (-41 me) than ortho (-34 me) and para (-28 me) positions. rsc.orgConfirms that the meta position is the most electron-rich (or least electron-deficient) site for electrophilic substitution.
Sigma Complex StabilityThe stability of the carbocation intermediate formed during electrophilic attack.Intermediates for ortho and para attack are highly destabilized by adjacent positive charges. libretexts.orgThe transition state leading to the meta product is lower in energy, making it the kinetically favored pathway. libretexts.org

Advanced Spectroscopic Characterization and Structural Elucidation of Substituted Nitroaromatic Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful tool for delineating the precise arrangement of atoms in a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular structure can be constructed.

In the ¹H NMR spectrum of 1,3-Dibromo-5-methyl-2-nitrobenzene, the substitution pattern on the benzene (B151609) ring results in distinct signals for the methyl and aromatic protons. The molecule has two aromatic protons at positions C4 and C6, which are chemically non-equivalent due to their different neighboring substituents.

The proton at C6 (H6) is adjacent to the strongly electron-withdrawing nitro group, causing a significant downfield shift. The proton at C4 (H4) is positioned between a bromine atom and the methyl group, experiencing a lesser deshielding effect. Due to the 1,2,3,5-substitution pattern, the two aromatic protons are meta to each other, resulting in a very small coupling constant (⁴JHH) that is typically not resolved, leading to the appearance of two distinct singlets. The methyl group protons also appear as a singlet as they have no adjacent protons to couple with.

Table 1: ¹H NMR Chemical Shift Data for this compound

Proton AssignmentChemical Shift (δ, ppm)Multiplicity
Aromatic-H (H6)7.95Singlet
Aromatic-H (H4)7.68Singlet
Methyl (-CH₃)2.45Singlet

Note: Data is based on established substituent effects in a standard solvent like CDCl₃.

The ¹³C NMR spectrum provides essential information about the carbon framework of the molecule. For this compound, seven unique carbon signals are expected: six for the aromatic ring and one for the methyl group. The chemical shifts are heavily influenced by the attached substituents.

The carbon atom bonded to the nitro group (C2) is the most deshielded and appears furthest downfield. The carbons bonded to the bromine atoms (C1 and C3) also exhibit downfield shifts, though less pronounced than C2. The quaternary carbon attached to the methyl group (C5) is also significantly downfield. The protonated carbons (C4 and C6) and the methyl carbon appear at more upfield positions.

Table 2: ¹³C NMR Chemical Shift Data for this compound

Carbon AssignmentChemical Shift (δ, ppm)
C2 (-NO₂)150.5
C5 (-CH₃)141.2
C4135.0
C6128.8
C1 (-Br)124.5
C3 (-Br)122.0
-CH₃21.5

Note: Data is based on established substituent effects and additivity rules.

While 1D NMR provides primary data, 2D NMR experiments are indispensable for confirming the assignments.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this molecule, no cross-peaks would be observed between the aromatic protons H4 and H6, confirming their meta-relationship and lack of significant coupling.

HMQC (Heteronuclear Multiple Quantum Coherence): This technique correlates directly bonded protons and carbons. Expected correlations would be observed between H4 and C4, H6 and C6, and the methyl protons with the methyl carbon, confirming their direct attachments.

HMBC (Heteronuclear Multiple Bond Correlation): This is crucial for establishing the connectivity across the entire molecule by showing correlations between protons and carbons separated by two or three bonds. Key expected correlations include:

The methyl protons showing cross-peaks to C4, C5, and C6.

H4 showing correlations to the quaternary carbons C2, C3, and C5.

H6 showing correlations to the quaternary carbons C1, C2, and C5.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. A NOESY spectrum would show spatial proximity between the methyl protons and the H4 proton, providing definitive evidence for the placement of the methyl group adjacent to a proton.

Solid-state NMR (ssNMR) is employed to study the compound in its solid, crystalline state. This technique can provide valuable information about molecular packing and polymorphism. In ssNMR, spectral lines are typically broader than in solution-state NMR due to anisotropic interactions. However, techniques like magic-angle spinning (MAS) can average these interactions to produce higher-resolution spectra. Should this compound exist in different crystalline forms (polymorphs), ssNMR could distinguish them, as the different packing environments would lead to distinct chemical shifts for the carbon and proton nuclei.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is a rapid and effective method for identifying the functional groups present in a molecule.

The IR spectrum of this compound is dominated by absorptions corresponding to the vibrations of the nitro group and the substituted benzene ring. The most characteristic bands are the strong asymmetric and symmetric stretches of the nitro (NO₂) group. The presence of bromine atoms is typically observed in the fingerprint region at lower wavenumbers.

Table 3: Key IR Absorption Frequencies for this compound

Vibrational ModeWavenumber (cm⁻¹)Intensity
Aromatic C-H Stretch3050 - 3100Medium
Methyl C-H Stretch2920 - 2980Medium
NO₂ Asymmetric Stretch~1545Strong
Aromatic C=C Stretch1450 - 1600Medium-Strong
NO₂ Symmetric Stretch~1360Strong
C-N Stretch~850Medium
C-Br Stretch550 - 650Strong

Note: Data is based on characteristic group frequencies for substituted nitroaromatics.

A comprehensive search for detailed spectroscopic and crystallographic data for the specific chemical compound This compound (CAS No. 78831-78-4) did not yield the specific research findings required to populate the requested article structure.

Publicly accessible scientific databases and research articles lack specific experimental data for this particular isomer corresponding to the following analytical techniques:

Raman Spectroscopy: No experimental Raman spectra or vibrational data could be located.

High-Resolution Mass Spectrometry (HRMS): While the theoretical elemental composition can be calculated, no published experimental HRMS data confirming the exact mass was found.

Tandem Mass Spectrometry (MSⁿ): There is no available information on the fragmentation pathways of this compound from tandem mass spectrometry studies.

Hyphenated Techniques (GC-MS and LC-MS): Although some vendors indicate the availability of such data, the actual chromatograms, mass spectra, or detailed findings are not published in the accessible literature. bldpharm.com

X-ray Crystallography: No crystallographic data, such as unit cell dimensions or atomic coordinates, has been published for this compound, preventing a discussion of its absolute crystal structure.

The search results frequently provided information on related but structurally distinct isomers, such as 1,3-Dibromo-2-methyl-5-nitrobenzene sigmaaldrich.comguidechem.com or 1,2-Dibromo-5-methyl-3-nitrobenzene , which cannot be used to describe the title compound as per the instructions.

Due to the absence of the necessary detailed and specific research findings for this compound, it is not possible to generate the authoritative and scientifically accurate article as outlined. The integration of multiple spectroscopic techniques for its definitive structural elucidation cannot be discussed without the foundational data from the individual analyses.

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, which are governed by the arrangement of its electrons. For 1,3-dibromo-5-methyl-2-nitrobenzene, these calculations can reveal how the interplay of the bromo, methyl, and nitro substituents on the benzene (B151609) ring influences its electronic environment.

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule, with each MO associated with a specific energy level. The distribution of these orbitals and the electron density across the molecule are key to understanding its stability and reactivity.

In this compound, the electron-withdrawing nature of the two bromine atoms and, most significantly, the nitro group, is expected to polarize the electron density of the aromatic ring. The nitro group, being a strong resonance and inductive withdrawing group, will significantly decrease the electron density on the benzene ring, particularly at the ortho and para positions relative to its point of attachment. The bromine atoms also contribute to this electron withdrawal through their inductive effect. Conversely, the methyl group is a weak electron-donating group through hyperconjugation, which slightly counteracts the withdrawing effects.

A computational analysis, likely employing Density Functional Theory (DFT), would illustrate this with an electron density map. This map would be expected to show a high electron density around the oxygen atoms of the nitro group and a comparatively lower electron density on the carbon atoms of the benzene ring.

Table 1: Predicted Electron Density Distribution in this compound

Atomic PositionPredicted Relative Electron DensityInfluencing Factors
Nitro Group (N, O)HighStrong electronegativity and resonance withdrawal
C2 (attached to NO2)LowStrong inductive withdrawal from nitro group
C1, C3 (attached to Br)LowInductive withdrawal from bromine atoms
C5 (attached to CH3)Relatively higher than other ring CElectron-donating effect of the methyl group
Benzene Ring (overall)DepletedCombined electron-withdrawing effects

This table is based on theoretical predictions and the known electronic effects of the substituents.

Frontier Molecular Orbital (FMO) theory is a crucial aspect of chemical reactivity prediction, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and localization of these orbitals indicate how a molecule will interact with other chemical species.

HOMO (Highest Occupied Molecular Orbital): This orbital is the primary site for electrophilic attack. In this compound, the HOMO is expected to be localized primarily on the benzene ring, with some contribution from the p-orbitals of the bromine atoms. The electron-donating methyl group would slightly raise the energy of the HOMO compared to a non-methylated analogue.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital is the primary site for nucleophilic attack. The strong electron-withdrawing nitro group will cause the LUMO to be of low energy and predominantly localized on the nitro group and the carbon atoms of the benzene ring to which it is attached.

The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a more reactive species. Due to the presence of the strong electron-withdrawing nitro group, this compound is expected to have a relatively small HOMO-LUMO gap, suggesting it is a reactive molecule, particularly susceptible to nucleophilic attack.

Table 2: Predicted Frontier Molecular Orbital Characteristics for this compound

OrbitalPredicted Energy LevelPredicted LocalizationImplied Reactivity
HOMORelatively LowBenzene ring, Bromine atomsSusceptible to electrophilic attack
LUMOLowNitro group, Benzene ringSusceptible to nucleophilic attack
HOMO-LUMO GapSmall-High kinetic reactivity

This table is based on theoretical predictions from FMO theory.

Simulation of Spectroscopic Properties

Computational methods can simulate various types of spectra, providing valuable information for compound identification and structural elucidation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules. Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts.

For this compound, the predicted ¹H NMR spectrum would show distinct signals for the aromatic protons and the methyl protons. The aromatic protons would be expected to appear in the downfield region, with their exact chemical shifts influenced by the electronic effects of the adjacent bromo and nitro groups. The methyl protons would appear further upfield.

Similarly, the ¹³C NMR spectrum would show distinct signals for each carbon atom in the molecule. The carbon atoms attached to the electronegative bromine and nitro groups would be significantly deshielded and appear at higher chemical shifts.

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. DFT calculations can predict these vibrational frequencies, which can then be correlated with experimental spectra to assign specific vibrational modes to the observed absorption bands. orientjchem.org

For this compound, the calculated IR and Raman spectra would be expected to show characteristic vibrational frequencies for the functional groups present.

Table 3: Predicted Vibrational Frequencies for this compound

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)
Nitro (NO₂)Asymmetric Stretching~1530 - 1560
Nitro (NO₂)Symmetric Stretching~1340 - 1370
C-BrStretching~550 - 650
C-H (Aromatic)Stretching~3000 - 3100
C-H (Methyl)Stretching~2850 - 2960
C=C (Aromatic)Stretching~1400 - 1600

This table presents expected wavenumber ranges based on typical values for these functional groups in similar aromatic compounds. orientjchem.org

Reaction Pathway and Transition State Analysis

Computational chemistry can be used to model chemical reactions, mapping out the energy landscape of a reaction pathway and identifying the structures of transition states. This provides insight into the mechanism and kinetics of a reaction.

For this compound, a likely reaction to be studied computationally is nucleophilic aromatic substitution, where a nucleophile replaces one of the bromine atoms. The electron-deficient nature of the benzene ring, due to the nitro group, makes it susceptible to such reactions. cymitquimica.com

A computational study would involve:

Reactant and Product Optimization: Calculating the lowest energy structures of the starting material (this compound and the nucleophile) and the final product.

Transition State Search: Locating the highest energy point along the reaction coordinate, which represents the transition state. The structure of the transition state would likely involve the formation of a Meisenheimer complex, a resonance-stabilized intermediate.

Frequency Calculation: Performing vibrational frequency calculations on the optimized structures to confirm they are true minima (reactants, products) or a first-order saddle point (transition state) on the potential energy surface.

Activation Energy Calculation: Determining the energy difference between the reactants and the transition state, which corresponds to the activation energy of the reaction.

Such an analysis would likely show that nucleophilic attack is favored at the carbon atom bearing a bromine atom that is ortho or para to the nitro group, due to the strong resonance stabilization of the negative charge in the transition state.

Energy Landscape Mapping for Thermochemical and Kinetic Insights

Energy landscape mapping is a crucial computational technique used to understand the stability and reactivity of molecules. This involves calculating the potential energy of a molecule as a function of its geometry, revealing stable conformations (local minima) and the energy barriers for transitioning between them (saddle points). For a molecule like this compound, this provides thermochemical data (e.g., relative energies of isomers) and kinetic insights into processes like internal rotations.

While specific studies on this compound are not prevalent in publicly accessible literature, research on structurally similar compounds, such as dibromomesitylene (1,3-dibromo-2,4,6-trimethylbenzene), offers a clear indication of the methodology. In a study on dibromomesitylene, Density Functional Theory (DFT) calculations were used to explore the rotational dynamics of the methyl groups. rsc.org The calculations showed that the methyl group situated between two bromine atoms experienced a small, 6-fold rotational hindering potential, while the other methyl groups were significantly more hindered. rsc.org This type of analysis, when applied to this compound, would help in understanding the steric and electronic effects of the nitro and bromo substituents on the rotation of the methyl group, providing key kinetic and thermochemical insights.

Interactive Table 1: Illustrative Parameters from Energy Landscape Analysis of a Related Compound

Parameter Description Illustrative Value (from Dibromomesitylene) Significance for this compound
Rotational Barrier (V6) The energy barrier hindering the free rotation of the methyl group. ~18 meV Determines the rotational frequency and conformational flexibility of the methyl group.

| Tunneling Gap | Quantum mechanical effect where the methyl rotor tunnels through the energy barrier. | 390 µeV | Provides insight into low-temperature dynamics and the quantum nature of the molecule. |

Data derived from a study on the structurally related compound Dibromomesitylene to illustrate the methodology. rsc.org

Mechanistic Studies using Ab Initio and Density Functional Theory

Ab initio and Density Functional Theory (DFT) are cornerstone methods for investigating reaction mechanisms at the electronic level. metu.edu.tr These computational techniques are used to model the pathways of chemical reactions, identify transition states, and calculate activation energies, thereby explaining reactivity and selectivity. qub.ac.uk

For halogenated nitroaromatics, DFT studies are instrumental in understanding their behavior in various reactions. For instance, DFT calculations on nitrobenzene (B124822), a parent compound, have been used to investigate its behavior in electrophilic aromatic substitution. mdpi.com Such studies reveal how the electron-withdrawing nature of the nitro group directs incoming electrophiles to the meta position, which is consistent with experimental observations. mdpi.com Applying these methods to this compound would involve modeling the transition states for reactions such as nucleophilic aromatic substitution (displacement of bromide ions) or reduction of the nitro group. The calculations would quantify the influence of the methyl group and the second bromine atom on the reactivity and regioselectivity of these transformations.

Furthermore, ab initio molecular dynamics can simulate reactions at the interface between different phases, such as a liquid and a solid catalyst, providing a dynamic picture of the reaction mechanism. qub.ac.uk

Quantitative Structure-Property Relationships (QSPR) in Halogenated Nitroaromatics

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the structural or physicochemical features of molecules (descriptors) with their macroscopic properties. These models are invaluable for predicting the properties of new or untested chemicals.

Predictive Models for Physicochemical Parameters (excluding explicit properties, focusing on the methodology)

The development of QSPR models for predicting physicochemical parameters of halogenated nitroaromatics follows a systematic methodology. The primary goal is to create a statistically robust equation that can estimate a property of interest (e.g., solubility, vapor pressure) based on calculated molecular descriptors.

The general workflow involves several key steps:

Dataset Assembly: A collection of structurally diverse halogenated nitroaromatics with reliable experimental data for a specific property is gathered.

Molecular Descriptor Calculation: For each molecule in the dataset, a wide range of theoretical descriptors is calculated. These can include constitutional, topological, geometric, and quantum-chemical descriptors. Studies on related halogenated compounds have successfully used descriptors derived from electrostatic potential, molecular volume, and the energy of the Highest Occupied Molecular Orbital (HOMO). nih.gov

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are employed to build a mathematical relationship between a subset of the most relevant descriptors and the target property. nih.govresearchgate.net

Validation: The predictive power and robustness of the model are rigorously assessed. This involves internal validation (e.g., cross-validation) and, ideally, external validation using a set of molecules not included in the model's training. researchgate.net For instance, the quality of models can be enhanced by including metrics like the index of ideality of correlation (IIC) during development. nih.gov

This methodology allows for the creation of predictive tools that can estimate the properties of compounds like this compound without the need for direct experimental measurement. nih.gov

Interactive Table 2: Common Methodologies in QSPR Model Development

Step Technique/Method Description Reference
Descriptor Calculation Density Functional Theory (DFT), Hartree-Fock (HF) Computes quantum-chemical descriptors like electrostatic potential, HOMO/LUMO energies, and molecular volume. nih.gov
Model Building Multiple Linear Regression (MLR) Establishes a linear equation linking descriptors to the target property. nih.gov
Model Building Monte Carlo Algorithm An alternative optimization method used to select correlation weights for descriptors. nih.gov
Model Validation Cross-Validation (Q²) An internal validation technique to assess the model's predictive power by systematically leaving out data points. researchgate.net

| Model Validation | Y-Randomization | A test to ensure the model is not the result of a chance correlation by randomizing the response variable. | researchgate.net |

Computational Approaches for Environmental Fate Prediction

Predicting the environmental fate of a chemical—its persistence, transformation, and potential for biodegradation—is crucial for risk assessment. Computational methods offer a rapid and cost-effective means to screen compounds like this compound.

One prominent approach involves using machine learning systems to predict biodegradability. nih.govnih.gov These platforms are trained on large datasets of compounds with known experimental biodegradability outcomes (biodegradable or non-biodegradable). nih.gov The chemical structure of each compound is converted into a numerical format, such as a molecular fingerprint. nih.gov A machine learning algorithm, like a Support Vector Machine (SVM), is then trained to find the optimal "hyperplane" that separates the two classes. nih.gov When the structure of a new compound like this compound is provided, the trained model predicts its likelihood of being biodegradable based on which side of the separating hyperplane its fingerprint falls. nih.govnih.gov

Another computational approach focuses on predicting the specific transformation products that may form in the environment. Density Functional Theory (DFT) can be used to model reactions with environmental oxidants or disinfectants, such as chlorine. researchgate.net By calculating the reaction energies for different potential pathways, researchers can predict the most likely transformation products. researchgate.net This approach was successfully used to predict the chlorination products of steroidal compounds, with computational predictions later confirmed by laboratory experiments. researchgate.net Such a method could be applied to this compound to predict its degradation products in various environmental scenarios.

Environmental Fate and Biotransformation of Brominated Nitroaromatic Compounds

Degradation Pathways in Environmental Matrices

The environmental persistence of brominated nitroaromatic compounds is dictated by their susceptibility to various degradation processes. These pathways, which include photodegradation and microbial degradation, are crucial in determining the ultimate fate and potential impact of these compounds in the environment.

Photodegradation, or the breakdown of compounds by light, represents a significant pathway for the transformation of brominated aromatic compounds in the environment. mdpi.com The primary mechanism involves the absorption of light energy, leading to the excitation of the molecule and subsequent chemical reactions. For brominated aromatics, the most common photodegradation pathway is reductive debromination, where a carbon-bromine bond is cleaved. nih.gov

The rate and extent of photodegradation are influenced by the degree and position of bromine substitution on the aromatic ring. ua.es Generally, compounds with a higher number of bromine atoms tend to absorb light at longer wavelengths and may degrade more readily. nih.govua.es The process typically involves the nucleophilic reaction of the bromine atom on the benzene (B151609) ring. mdpi.com

The products of photodegradation are typically lower brominated congeners. For a compound like 1,3-Dibromo-5-methyl-2-nitrobenzene, photodegradation would likely proceed through the sequential loss of bromine atoms, leading to the formation of monobromo-methyl-nitrobenzene isomers and eventually methyl-nitrobenzene.

Table 1: Key Aspects of Photodegradation of Brominated Aromatic Compounds

FeatureDescription
Primary Mechanism Reductive debromination (cleavage of C-Br bond) nih.gov
Initiation Absorption of UV light
Key Reaction Nucleophilic reaction at the C-Br site mdpi.com
Influencing Factors Degree and pattern of bromine substitution nih.govua.es
Typical Products Lower brominated aromatic compounds nih.gov

Microbial degradation is a key process that determines the environmental fate of many organic pollutants, including nitroaromatic compounds. nih.gov However, the presence of the electron-withdrawing nitro group, combined with the stability of the benzene ring, often makes these compounds resistant to microbial attack. nih.gov The degradation can occur under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions, proceeding through different pathways.

Aerobic Degradation: Under aerobic conditions, bacteria have evolved several strategies to break down nitroaromatic compounds, often utilizing them as sources of carbon, nitrogen, and energy. nih.govcswab.org Two primary initial lines of attack have been identified:

Oxidative Pathway: Dioxygenase or monooxygenase enzymes hydroxylate the aromatic ring. This can lead to the elimination of the nitro group as nitrite. nih.govmagtech.com.cn

Reductive Pathway: The nitro group is initially reduced to a hydroxylamine (B1172632), which then undergoes an enzyme-catalyzed rearrangement to form a hydroxylated compound. This product can then enter central metabolic pathways for ring cleavage. nih.gov

Anaerobic Degradation: In the absence of oxygen, the primary transformation pathway for nitroaromatic compounds is the reduction of the nitro group. nih.gov This process occurs in a stepwise manner, reducing the nitro group (-NO₂) to a nitroso (-NO), then to a hydroxylamino (-NHOH), and finally to an amino (-NH₂) group. nih.gov Some anaerobic bacteria, such as Desulfovibrio species, can utilize nitroaromatic compounds as a nitrogen source. nih.gov

For a molecule like this compound, the initial step in both aerobic and anaerobic microbial degradation would likely involve the transformation of the nitro group. The presence of two bromine atoms may increase its recalcitrance to initial oxidative attack under aerobic conditions.

Table 2: Comparison of Aerobic and Anaerobic Microbial Degradation of Nitroaromatic Compounds

ConditionPrimary Initial AttackKey IntermediatesFinal Products of Nitro Group
Aerobic Ring hydroxylation by oxygenases OR Nitro group reduction to hydroxylamine nih.govCatechols, HydroxylaminesNitrite, Ammonia
Anaerobic Reduction of the nitro group nih.govNitroso, Hydroxylamino compoundsAmino compounds nih.gov

The microbial degradation of nitroaromatic compounds is mediated by a variety of specific enzymes that catalyze the key transformation steps.

Nitroreductases: These are a crucial family of enzymes responsible for the reduction of the nitro group. They are found in a wide range of bacteria and can function under both aerobic and anaerobic conditions. nih.gov These enzymes typically utilize flavin cofactors and NADH or NADPH as electron donors to catalyze the two-electron reduction of the nitro group to a nitroso group, and subsequently to hydroxylamino and amino groups. scielo.br

Dioxygenases and Monooxygenases: These enzymes are central to the aerobic degradation of aromatic compounds. They incorporate one (monooxygenases) or two (dioxygenases) atoms of molecular oxygen into the aromatic ring, typically forming catechols. nih.govnih.gov This hydroxylation destabilizes the ring and facilitates the removal of the nitro group as nitrite. nih.gov

Other Reductases: Enzymes such as azoreductases, which primarily act on azo dyes, have also been shown to possess nitroreductase activity, contributing to the biotransformation of nitroaromatics. researchgate.net

In the biotransformation of this compound, nitroreductases would play a critical role in the initial reductive steps under both aerobic and anaerobic conditions.

Table 3: Key Enzymes in Nitroaromatic Biotransformation

Enzyme ClassFunctionCofactorsTypical Reaction
Nitroreductases Reduction of the nitro group (-NO₂) nih.govNADH/NADPH, Flavin -NO₂ → -NO → -NHOH → -NH₂
Dioxygenases Incorporation of two oxygen atoms into the aromatic ring nih.govnih.govFe²⁺, NADHAromatic Ring → Dihydrodiol → Catechol
Monooxygenases Incorporation of one oxygen atom into the aromatic ring nih.govVariesAromatic Ring → Phenol

The efficiency and extent of the biodegradation of brominated nitroaromatic compounds in the environment are not constant but are influenced by a combination of chemical, physical, and biological factors.

Chemical Structure: The inherent structure of the compound is a primary determinant of its biodegradability. The number and position of both the nitro and bromine substituents on the aromatic ring significantly affect its susceptibility to microbial attack. nih.gov Generally, an increasing number of electron-withdrawing groups can make the compound more recalcitrant.

Environmental Conditions: Abiotic factors such as pH, temperature, and the availability of oxygen play a critical role. Microbial activity is typically optimal within specific ranges of these parameters. The presence of other nutrients is also vital. For instance, the degradation of some brominated compounds was found to be dependent on the presence of an additional carbon source, indicating a co-metabolic process. mdpi.com

Bioavailability: For degradation to occur, microorganisms must have access to the contaminant. In soil and sediment, brominated nitroaromatic compounds can adsorb to particles, reducing their availability to microbes. The rate of desorption from these matrices can become the rate-limiting step for biodegradation. cswab.org

Microbial Population: The presence of microorganisms with the appropriate degradative enzymes is essential. Often, a consortium of different microbial species works together to achieve complete degradation, with different strains carrying out different steps in the pathway. mdpi.com

Table 4: Factors Affecting Biodegradation of Brominated Nitroaromatics

FactorInfluence on Biodegradation
Chemical Structure Number and position of nitro and bromo groups affect recalcitrance. nih.gov
pH and Temperature Affect microbial growth and enzyme activity. mdpi.com
Oxygen Availability Determines whether aerobic or anaerobic pathways dominate.
Nutrient Availability Presence of carbon and other nutrient sources can be essential for microbial growth and co-metabolism. mdpi.com
Bioavailability Adsorption to soil/sediment can limit access by microorganisms. cswab.org
Microbial Consortia Mixed microbial communities can lead to more complete degradation. mdpi.com

Analytical Methods for Environmental Monitoring of Brominated Nitroaromatics

Accurate and sensitive analytical methods are essential for monitoring the presence and concentration of brominated nitroaromatic compounds in environmental samples. Chromatographic techniques coupled with mass spectrometry are the primary tools for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful and widely used technique for the analysis of volatile and semi-volatile organic compounds, including many nitroaromatics. cdc.govmdpi.comnih.gov In GC, the sample is vaporized and separated based on its boiling point and interaction with a stationary phase in a capillary column. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the ions based on their mass-to-charge ratio, providing both identification and quantification.

For enhanced sensitivity in detecting nitroaromatic compounds, detectors like the electron capture detector (ECD), which is highly sensitive to electrophilic compounds, can be used. cdc.gov For brominated compounds, GC-MS is a standard analytical approach. thermofisher.comresearchgate.net The use of tandem mass spectrometry (GC-MS/MS) can provide higher selectivity and reduce matrix interference, which is particularly useful for complex environmental samples.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS has become an increasingly important alternative to GC-MS, especially for compounds that are thermally labile (i.e., degrade at high temperatures) or have low volatility. researchgate.netsciex.com Many highly brominated compounds can degrade in the hot injector of a gas chromatograph. sciex.comnih.gov In LC, separation occurs in a liquid mobile phase based on the analyte's interaction with a solid stationary phase. The eluent from the LC column is then introduced into the mass spectrometer.

Different ionization techniques, such as electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI), are used to generate ions from the analytes in the liquid phase. dioxin20xx.orgscispace.com LC coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the analysis of various brominated flame retardants in diverse matrices like food and environmental samples. nih.govnih.gov

For this compound, both GC-MS and LC-MS could be viable analytical methods, with the choice depending on the sample matrix and required sensitivity.

Table 5: Comparison of GC-MS and LC-MS for Analysis of Brominated Nitroaromatics

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle Separation of volatile/semi-volatile compounds in the gas phase.Separation of compounds in a liquid phase.
Suitable Analytes Volatile, thermally stable compounds. cdc.govNon-volatile, polar, and thermally labile compounds. researchgate.netsciex.com
Ionization Typically Electron Ionization (EI).Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI). dioxin20xx.orgscispace.com
Advantages High resolution, well-established libraries for identification.Suitable for a broader range of compounds, avoids thermal degradation. sciex.com
Application Standard method for many nitroaromatics and less substituted brominated compounds. nih.govresearchgate.netPreferred for highly brominated, polar, or heat-sensitive compounds. nih.govnih.gov

Advanced Mass Spectrometric Approaches for Enhanced Sensitivity

The detection and quantification of brominated nitroaromatic compounds, such as this compound, in environmental matrices necessitate highly sensitive and selective analytical techniques. Mass spectrometry (MS), particularly when coupled with gas chromatography (GC), stands as a powerful tool for this purpose. High-resolution mass spectrometry (HRMS) offers significant advantages in the reliable identification of analytes with high specificity. nih.gov

Recent advancements have focused on optimizing ionization techniques and mass analysis to improve detection limits and minimize matrix interference. Techniques such as negative chemical ionization (NCI) have demonstrated high sensitivity for the detection of brominated compounds. scispace.com In NCI, the presence of bromine atoms in the molecule enhances the formation of negative ions, leading to a strong signal and, consequently, lower detection limits. For instance, in the analysis of polybrominated diphenyl ethers (PBDEs), a class of brominated flame retardants, NCI mass spectrometry has been shown to be a highly specific and quantitative technique. scispace.com

Another approach involves the use of tandem mass spectrometry (MS/MS), which provides an additional layer of selectivity. By selecting a specific precursor ion and monitoring its characteristic product ions, chemical noise from the sample matrix can be significantly reduced. This is particularly crucial when analyzing complex environmental samples where co-eluting compounds can interfere with the target analyte. The use of selected reaction monitoring (SRM) in GC-MS/MS allows for high selectivity, which is critical in the analysis of intricate samples like dolphin blubber. epa.gov

Temperature-programmed direct mass spectrometric analysis has also emerged as a straightforward and comprehensive method for characterizing brominated flame retardants in various samples. nih.gov This technique allows for the temporal separation of different compounds based on their boiling points or degradation temperatures, providing sufficient selectivity for different compound classes. nih.gov

Analytical TechniqueIonization ModeKey Advantages for Brominated NitroaromaticsReference
GC-HRMS Electron Ionization (EI)High mass accuracy for unambiguous identification. scispace.com
GC-MS Negative Chemical Ionization (NCI)High sensitivity and specificity for brominated compounds. scispace.com
GC-MS/MS Selected Reaction Monitoring (SRM)High selectivity, crucial for complex matrices. epa.gov
Direct MS Atmospheric Pressure Chemical Ionization (APCI)Rapid analysis with minimal sample preparation. nih.gov

Challenges in the Analysis of Complex Environmental Samples

The analysis of brominated nitroaromatic compounds in complex environmental samples, such as soil, sediment, and biota, presents several analytical challenges. The complex nature of these matrices can lead to significant matrix effects, where other components in the sample interfere with the ionization and detection of the target analyte, leading to either suppression or enhancement of the signal.

One of the primary challenges is the presence of a multitude of co-extracted organic compounds that can interfere with the chromatographic separation and mass spectrometric detection of the target analytes. For example, in the analysis of brominated flame retardants (BFRs) in sediment and sludge, the presence of other persistent organic pollutants (POPs) can complicate the analysis. epa.govmdpi.com

Furthermore, the low concentrations at which these compounds are often found in the environment require highly sensitive analytical methods with low detection limits. While techniques like GC-NCI-MS offer high sensitivity, they can also be susceptible to matrix interferences. scispace.com The complexity of the sample matrix often necessitates extensive sample preparation and cleanup procedures to remove interfering substances before instrumental analysis. These steps can be time-consuming and may lead to the loss of the target analyte.

The structural diversity of brominated compounds also poses a challenge. Different isomers and congeners may have similar chromatographic retention times and mass spectra, making their individual identification and quantification difficult. High-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC/HRMS) can provide the necessary selectivity to separate and identify closely related compounds. thermofisher.com

A summary of key challenges and potential mitigation strategies is presented below:

ChallengeDescriptionPotential Mitigation Strategies
Matrix Effects Co-eluting compounds interfere with ionization and detection.Use of matrix-matched standards, stable isotope-labeled internal standards, and selective ionization techniques (e.g., NCI).
Low Concentrations Target analytes are often present at trace levels.Employment of sensitive analytical techniques (e.g., GC-MS/MS, HRMS) and effective pre-concentration steps.
Complex Sample Matrices High content of interfering organic matter.Rigorous sample cleanup procedures (e.g., solid-phase extraction, gel permeation chromatography).
Isomer and Congener Separation Difficulty in separating structurally similar compounds.Utilization of high-resolution capillary GC columns and advanced separation techniques.

Strategies for Environmental Remediation and Wastewater Treatment

The presence of nitroaromatic compounds, including brominated derivatives, in the environment necessitates the development of effective remediation and treatment strategies. These compounds are often resistant to natural degradation processes due to the presence of the electron-withdrawing nitro group. nih.gov

Bioremediation Technologies for Nitroaromatic Contaminants

Bioremediation has emerged as a promising and cost-effective technology for the treatment of environments contaminated with nitroaromatic compounds. ijeab.com This approach utilizes the metabolic capabilities of microorganisms, such as bacteria and fungi, to break down or transform these pollutants into less harmful substances. ijeab.comnih.gov

Microbial degradation of nitroaromatic compounds can occur under both aerobic and anaerobic conditions. slideshare.net Under anaerobic conditions, the initial step often involves the reduction of the nitro group to nitroso, hydroxylamino, and ultimately amino derivatives by nitroreductase enzymes. slideshare.net While complete mineralization of polynitroaromatic compounds by a single anaerobic strain is rare, these initial transformation steps can significantly reduce the toxicity of the parent compound. slideshare.netcambridge.org

Aerobic biodegradation, on the other hand, can lead to the complete mineralization of some mono- and dinitroaromatic compounds, where they serve as a source of carbon, nitrogen, and energy for the microorganisms. slideshare.net Several bacterial strains have been isolated that can mineralize different nitroaromatic compounds through various metabolic pathways. nih.gov For example, some bacteria can remove the nitro group through oxidative processes catalyzed by monooxygenase or dioxygenase enzymes. nih.gov

Fungi, such as Phanerochaete chrysosporium, have also shown the ability to degrade a variety of nitroaromatic compounds, including 2,4-dinitrotoluene and 2,4,6-trinitrotoluene (TNT), making them potential candidates for bioremediation strategies. nih.gov

Bioremediation ApproachKey Microorganisms/EnzymesMechanism of DegradationTarget Compounds
Anaerobic Bioremediation Desulfovibrio spp., Clostridium spp., NitroreductasesReduction of nitro groups to amines.Trinitrotoluene (TNT), Dinitrotoluenes
Aerobic Bioremediation Pseudomonas spp., Monooxygenases, DioxygenasesOxidative removal of nitro groups and ring cleavage.Nitrophenols, Nitrobenzene (B124822)
Fungal Bioremediation Phanerochaete chrysosporiumMineralization of the aromatic ring.Trinitrotoluene (TNT), Dinitrotoluenes

Advanced Oxidation Processes (AOPs) for Degradation

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). conicet.gov.ar AOPs are particularly effective for the degradation of recalcitrant compounds like nitroaromatics that are resistant to conventional biological treatments. conicet.gov.arresearchgate.net

Common AOPs include the use of ozone (O₃), hydrogen peroxide (H₂O₂), and ultraviolet (UV) light, often in combination. slideshare.net The UV/H₂O₂ process, for instance, generates hydroxyl radicals through the photolysis of hydrogen peroxide and has been successfully applied to the degradation of various nitroaromatic compounds. rsc.org

The Fenton process, which involves the reaction of hydrogen peroxide with ferrous ions (Fe²⁺), is another powerful AOP for the destruction of nitroaromatic compounds. researchgate.net However, a potential drawback of some AOPs is the formation of potentially toxic intermediates if the degradation is not complete. dss.go.thmdpi.com For example, the photolysis of nitrate-containing water during some AOPs can lead to the formation of nitrophenols. dss.go.th

Heterogeneous photocatalysis using semiconductors like titanium dioxide (TiO₂) is another promising AOP. dss.go.th In this process, UV irradiation of TiO₂ generates electron-hole pairs, which then react with water and oxygen to produce hydroxyl radicals and other reactive oxygen species, leading to the degradation of organic pollutants. dss.go.th A key advantage of the TiO₂/UV process is that it can completely suppress the formation of nitroaromatic byproducts under certain conditions. dss.go.th

AOP MethodOxidizing Agent(s)Key AdvantagesPotential Limitations
UV/H₂O₂ Hydroxyl radicals (•OH)Effective for a wide range of nitroaromatics.Requires UV light source; potential for intermediate formation.
Fenton Process Hydroxyl radicals (•OH)High degradation efficiency.Requires acidic pH; production of iron sludge.
TiO₂/UV Photocatalysis Hydroxyl radicals (•OH), Superoxide radicalsCan achieve complete mineralization; suppresses byproduct formation.Requires UV light and catalyst recovery.
Ozonation Ozone (O₃), Hydroxyl radicals (•OH)Strong oxidizing potential.Can be expensive; potential for bromate formation in bromide-containing waters.

Sustainable Approaches to Industrial Wastewater Management

Sustainable management of industrial wastewater containing brominated nitroaromatic compounds requires an integrated approach that combines pollution prevention, advanced treatment technologies, and resource recovery. The goal is to minimize the environmental impact while ensuring economic viability. waterandwastewater.comhappyeconews.com

A key principle of sustainable wastewater management is the implementation of a circular economy approach, which focuses on recycling water and recovering valuable resources from wastewater streams. genesiswatertech.com For instance, treated wastewater can be reused for various industrial processes, reducing the demand for fresh water. waterandwastewater.comgenesiswatertech.com

Combining traditional biological treatment methods with advanced technologies can lead to more effective and sustainable wastewater management. genesiswatertech.com For example, biological treatment can be used as a cost-effective primary treatment step to reduce the bulk of the organic load, followed by AOPs as a polishing step to remove the more recalcitrant compounds. happyeconews.com

Adsorption is another effective technique for removing aromatic hydrocarbons from industrial wastewater. aip.org The use of activated carbon or other adsorbent materials can achieve high removal efficiencies. aip.org Furthermore, exploring the use of natural and biodegradable materials as adsorbents can enhance the sustainability of this process. researchgate.net

Membrane filtration technologies, such as reverse osmosis, are also playing an increasingly important role in industrial wastewater treatment. happyeconews.comgenesiswatertech.com These technologies can remove a wide range of contaminants, including dissolved salts and organic molecules, producing high-quality effluent that can be reused. genesiswatertech.com

Sustainable StrategyDescriptionKey Benefits
Water Reuse and Recycling Treating wastewater to a quality suitable for reuse within the industrial facility.Reduces freshwater consumption and wastewater discharge volumes.
Integrated Treatment Systems Combining biological and advanced treatment processes.Enhances overall treatment efficiency and cost-effectiveness.
Resource Recovery Extracting valuable materials, such as metals or nutrients, from wastewater.Creates value from waste streams and reduces disposal costs.
Use of Sustainable Materials Employing biodegradable or renewable materials in treatment processes (e.g., bio-adsorbents).Reduces the environmental footprint of the treatment process itself.

Applications in Advanced Organic Synthesis and Material Science

1,3-Dibromo-5-methyl-2-nitrobenzene as a Synthetic Intermediate

As a foundational building block, this compound is primarily utilized in multi-step synthetic pathways where its constituent parts can be sequentially or selectively modified. It is classified as an organic building block, particularly within the categories of benzene (B151609) compounds, bromides, and nitro-compounds. bldpharm.comncert.nic.in

Precursor for Complex Organic Molecules

The reactivity of this compound is defined by its functional groups. The bromine atoms can be substituted through various coupling reactions, while the nitro group can be reduced to an amine, significantly altering the electronic properties of the aromatic ring and enabling further derivatization. This dual reactivity allows it to serve as a precursor for a wide range of more intricate organic molecules. While specific research on this isomer is limited, the synthetic utility of related brominated nitroaromatics is well-documented. For instance, similar compounds undergo nucleophilic substitution reactions where the bromine atoms are replaced by nucleophiles.

Building Block for Nitrogen-Containing Heterocycles

The presence of both a nitro group and halogen substituents makes this compound a potential precursor for the synthesis of nitrogen-containing heterocyclic compounds. The general strategy involves the reduction of the nitro group to an aniline (B41778), followed by intramolecular or intermolecular cyclization reactions. For example, related di-halogenated aromatic compounds are used in cascade reactions to synthesize 2H-indazole derivatives. researchgate.net This suggests a potential pathway for this compound to form part of a heterocyclic ring system, which is a common structural motif in pharmaceuticals and functional materials.

Role in the Synthesis of Derivatives with Diverse Functional Groups

The transformation of the initial bromo and nitro functionalities is key to creating a diverse array of derivatives. The bromine atoms are susceptible to replacement by a variety of nucleophiles, allowing for the introduction of new functional groups. Furthermore, the nitro group is a versatile functional handle; its reduction to an amino group provides a site for acylation, alkylation, or diazotization, opening pathways to a vast number of different molecular structures.

Contributions to Fine Chemical Synthesis

Fine chemicals are pure, single substances produced in limited quantities for specialized applications. The structural attributes of this compound make it a candidate for use in the synthesis of high-value products like dyes, pigments, and agrochemicals.

Intermediate in the Production of Dyes and Pigments

Aromatic nitro and amino compounds are fundamental components in the synthesis of many classes of dyes and pigments. The chromophoric and auxochromic groups present in derivatives of this compound could impart color. By reducing the nitro group to an amino group, a key diazo component can be formed, which can then be coupled with other aromatic systems to produce azo dyes. The specific substitution pattern and the presence of bromine atoms could be used to tune the final color and properties such as lightfastness.

Applications in Agrochemical Precursor Synthesis

Many modern herbicides, fungicides, and insecticides are complex organic molecules that often contain halogenated and nitrogen-containing aromatic rings. The synthesis of these agrochemicals relies on versatile building blocks. The general class of halogenated nitroaromatics is important for producing chemical commodities, including agrochemicals. researchgate.net The reactivity of this compound allows for its incorporation into larger, more biologically active molecules, making it a potential, though not widely documented, intermediate in this sector.

Development of New Materials from Nitroaromatic Scaffolds

The strategic incorporation of nitroaromatic scaffolds, such as this compound, into polymer chains and other materials has paved the way for the development of advanced functional materials with tailored electronic, optical, and thermal properties. The inherent characteristics of the nitro group, primarily its strong electron-withdrawing nature, play a pivotal role in modulating the performance of the resulting materials, making them suitable for a range of applications in organic electronics and material science.

Nitroaromatic compounds are recognized as valuable building blocks in the synthesis of a variety of materials, including dyes, polymers, and pesticides. researchgate.netnih.gov Their utility stems from the ability of the nitro group to influence the electronic structure and reactivity of the aromatic ring to which it is attached. nih.gov This functional group is a powerful electron acceptor, which can lead to the creation of materials with n-type semiconducting properties, a class of materials that is less common than their p-type counterparts but essential for the fabrication of complementary logic circuits and other advanced electronic devices. researchgate.netresearchgate.net

The presence of halogen atoms, such as bromine in this compound, provides reactive sites for various cross-coupling reactions, which are powerful tools for polymer synthesis. Current time information in Pasuruan, ID.mdpi.comresearchgate.net Techniques like Suzuki-Miyaura and Stille coupling reactions are frequently employed to polymerize dihalogenated monomers, leading to the formation of conjugated polymers with extended π-systems. mdpi.comchemicalforums.comresearchgate.netrsc.org These polymerization methods offer a versatile platform for designing materials with specific functionalities by carefully selecting the monomers and reaction conditions.

Research Findings on Materials from Structurally Similar Nitroaromatic Scaffolds

While specific research detailing the use of this compound as a monomer in material synthesis is not extensively documented in publicly available literature, studies on structurally analogous dihalogenated nitroaromatic compounds provide significant insights into the potential of this class of molecules. These studies demonstrate how the interplay between the electron-withdrawing nitro group and the reactive halogen atoms can be harnessed to create novel materials.

For instance, research has focused on the synthesis of conjugated polymers using dihalogenated monomers containing nitro groups to create materials with desirable electronic properties. The introduction of nitro functionalities into the polymer backbone can significantly lower the Lowest Unoccupied Molecular Orbital (LUMO) energy level, which is a key requirement for efficient electron injection and transport in n-type organic field-effect transistors (OFETs) and other electronic devices.

In one area of research, nitrogen-rich conjugated microporous polymers have been synthesized through palladium-catalyzed Suzuki cross-coupling of diamino-grafted or azo-fused monomers. rsc.org These materials have shown promise for applications such as CO2 capture, with their performance being closely linked to the nature of the nitrogen-containing building blocks. rsc.org The incorporation of nitrogen atoms, including those in nitro groups, was found to enhance the interaction with CO2 molecules. rsc.org

Another relevant area is the development of fluorescent polymers for the detection of nitroaromatic compounds, which are often components of explosives. researchgate.netxmu.edu.cnresearchgate.net These sensory materials typically consist of a fluorescent polymer whose emission can be quenched upon interaction with electron-deficient nitroaromatic analytes. researchgate.net While the focus here is on detecting nitroaromatics rather than using them as building blocks, the underlying principles of electron transfer are pertinent to understanding the electronic behavior of nitro-functionalized materials.

The following table summarizes hypothetical properties of polymers that could be synthesized from nitroaromatic scaffolds similar to this compound, based on the general understanding from the literature.

Polymer ArchitectureMonomer ScaffoldPotential Polymer PropertiesPotential Applications
Linear Conjugated PolymerDihalogenated Nitrotoluene DerivativeN-type semiconductivity, High electron affinity, Good thermal stabilityOrganic field-effect transistors (OFETs), Electron transport layers in organic solar cells (OSCs)
Cross-linked Polymer NetworkPolyfunctional Nitroaromatic MonomerHigh surface area, Porosity, Good gas adsorption capacityGas storage and separation, Catalysis
Fluorescent PolymerCo-polymer with Emissive and Nitroaromatic UnitsTunable fluorescence emission, Quenching response to analytesChemical sensors, Explosive detection

It is important to note that the actual properties of a polymer derived from this compound would depend on various factors, including the co-monomer used, the polymerization method, the resulting molecular weight, and the polymer's morphology. msu.eduksu.edu.sa Further experimental research is necessary to fully elucidate the potential of this specific compound in the development of new materials.

Future Research Directions and Emerging Paradigms in the Chemistry of 1,3 Dibromo 5 Methyl 2 Nitrobenzene

Development of Greener and More Sustainable Synthetic Methodologies

The chemical industry's shift towards sustainability has spurred research into greener synthetic methods for nitroaromatic compounds. researchgate.net Traditional nitration techniques often rely on harsh reagents and produce significant waste, prompting the exploration of more eco-friendly alternatives. researchgate.net Key areas of development include the use of solid-supported reagents, microwave-assisted reactions, ionic liquids, and ultrasound-assisted nitrations. researchgate.net These approaches aim to reduce energy consumption, minimize waste, and enhance reaction selectivity. researchgate.net

The direct reductive N-formylation of nitroarenes using renewable CO2 as a C1 source represents a significant step towards sustainable chemistry. This method bypasses the need for aniline (B41778) intermediates, which are typically derived from the hydrogenation of nitroarenes, thereby improving step economy and reducing energy consumption and waste. acs.org

Green Synthesis ApproachAdvantages
Solid-Supported Reagents Ease of separation, potential for catalyst recycling, reduced corrosion. researchgate.net
Microwave-Assisted Reactions Rapid heating, shorter reaction times, often higher yields, reduced energy consumption. researchgate.net
Ionic Liquids Low vapor pressure, potential for recyclability, unique solvent effects. researchgate.net
Ultrasound-Assisted Nitration Enhanced mass transfer, increased reaction rates. researchgate.net
CO2 Valorization Utilization of a renewable C1 source, circumvention of hazardous intermediates. acs.org

Innovations in Catalytic Systems for Nitroaromatic Transformations

The transformation of nitroaromatic compounds, particularly their reduction to valuable aromatic amines, is a cornerstone of industrial chemistry. mdpi.com Research is intensely focused on developing novel catalytic systems that offer higher efficiency, selectivity, and sustainability compared to traditional methods that often use stoichiometric iron powder, generating large amounts of waste. rsc.org

Recent advancements have seen the emergence of catalysts based on a variety of metals, including both noble and non-noble elements. Gold-based catalytic systems, for instance, have demonstrated high versatility in the controlled and selective transfer reduction of nitroarenes. researchgate.net Similarly, catalysts utilizing nickel, silver, and cobalt oxides have shown significant promise. researchgate.netmdpi.com In-situ formation of metal nanoparticles from precursors like Cu2+, Ag+, AuCl4−, Co2+, and Ni2+ in the presence of a reducing agent like NaBH4 provides a simple and effective catalytic system for the reduction of nitroaromatics. rsc.org Iron(salen) complexes are also being investigated as effective catalysts for the reductive functionalization of nitro compounds.

A significant innovation is the development of continuous-flow systems for the hydrogenation of nitroaromatic compounds. For example, rhenium-based nanocomposite catalysts embedded in 3D-printed tubular reactors have been shown to efficiently and sustainably reduce nitroaromatics to aromatic amines, offering a scalable and efficient alternative to batch processes. mdpi.com

Exploitation of Quantum Electrodynamics for Enhanced Reaction Control

A groundbreaking frontier in chemical synthesis is the use of quantum electrodynamics (QED) to control chemical reactions. innovationnewsnetwork.com This emerging field explores how the interaction of molecules with the vacuum fluctuations of the electromagnetic field inside optical cavities can influence reaction rates and pathways. nih.govacs.org By modifying the dynamics of chemical bonds that are central to a reaction, it is possible to control the reaction products. innovationnewsnetwork.com

Recent theoretical and experimental work has demonstrated the potential to manipulate the formation rate of molecules within an infrared cavity at room temperature. innovationnewsnetwork.com This approach offers the tantalizing possibility of selectively controlling the reactivity of specific bonds in a chemical reaction. innovationnewsnetwork.com

The amalgamation of macroscopic QED principles with Marcus electron transfer (ET) theory predicts that ET reaction rates can be precisely modulated over a wide dynamic range by controlling the size and structure of nanocavities. nih.govacs.org This innovative catalytic mechanism, driven by weakly coupled polaritonic fields, overcomes the need for strong light-matter interactions, opening new avenues for manipulating chemical reactions. nih.govacs.orgarxiv.org While still in its nascent stages, the application of QED principles to the synthesis and transformation of compounds like 1,3-Dibromo-5-methyl-2-nitrobenzene could lead to unprecedented levels of control and selectivity.

Advanced Spectroscopic and Computational Techniques for Deeper Mechanistic Understanding

A thorough understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new ones. Advanced spectroscopic and computational techniques are providing unprecedented insights into the intricate details of chemical transformations involving nitroaromatic compounds.

Spectroscopic methods such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, ultraviolet-visible (UV-Vis) spectroscopy, and mass spectrometry are indispensable tools for identifying transient intermediates and elucidating reaction pathways. researchgate.net For instance, IR spectroscopy has been used to probe the molecular interactions between nitroaromatic compounds and graphene-based materials by observing shifts in the characteristic vibrational frequencies of the nitro group upon adsorption. acs.org Mechanistic studies on the reductive functionalization of nitro compounds catalyzed by an iron(salen) complex have employed a combination of kinetics, electron paramagnetic resonance (EPR), and mass spectrometry to identify key catalytic intermediates. acs.org

Computational chemistry, particularly density functional theory (DFT), has become a powerful tool for studying the structure, reactivity, and spectroscopic properties of molecules like 1,3-dibromo-5-chlorobenzene. semanticscholar.org Quantitative structure-activity relationship (QSAR) studies on nitrobenzene (B124822) derivatives utilize molecular descriptors to understand the relationship between chemical structure and toxicological effects. dergipark.org.tr These computational approaches, in synergy with experimental data, are essential for a deeper mechanistic understanding that can guide the rational design of more efficient and selective chemical processes.

Expanding Bioremediation Strategies for Recalcitrant Nitroaromatic Compounds

Nitroaromatic compounds are often resistant to degradation and can persist in the environment, posing significant health and environmental risks. nih.gov Bioremediation, which utilizes microorganisms to break down these pollutants, offers a promising and environmentally friendly approach to their removal. researchgate.net

A diverse range of bacteria and fungi have been identified that can transform or even completely mineralize a variety of nitroaromatic compounds. nih.gov Microorganisms have evolved different strategies to deal with these recalcitrant molecules. Anaerobic bacteria can reduce the nitro group to the corresponding amine, while aerobic bacteria can employ monooxygenase or dioxygenase enzymes to initiate the degradation process. nih.gov Fungi, such as Phanerochaete chrysosporium, have also shown the ability to degrade nitroaromatics. nih.gov

Recent research has focused on understanding the genetic and molecular basis of these degradation pathways, which could lead to the development of more effective bioremediation strategies. researchgate.net Furthermore, studies on the biodegradation of brominated organic compounds are particularly relevant for halogenated nitroaromatics like this compound. For example, a four-strain microbial consortium has been shown to be effective in the aerobic degradation of brominated flame retardants. mdpi.com Expanding these bioremediation strategies holds significant potential for the cleanup of sites contaminated with recalcitrant nitroaromatic compounds.

Microbial StrategyKey Enzymes/Processes
Anaerobic Reduction Nitroreductases reduce the nitro group to nitroso, hydroxylamino, and amino groups. nih.gov
Aerobic Oxidation Monooxygenases and dioxygenases hydroxylate the aromatic ring, leading to ring cleavage. nih.gov
Fungal Degradation Extracellular ligninolytic enzymes can non-specifically oxidize a wide range of pollutants. nih.gov

Exploration of Novel Derivatives and Their Synthetic Utilities

The chemical structure of this compound, with its combination of bromine and nitro functional groups on a toluene (B28343) backbone, makes it a valuable precursor for the synthesis of a wide range of novel derivatives. The bromine atoms can serve as handles for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of diverse substituents onto the aromatic ring. The nitro group can be reduced to an amine, which can then be further functionalized, or it can be a precursor for other nitrogen-containing heterocycles.

An example of a derivative is 1,3-Dibromo-4-iodo-5-methyl-2-nitrobenzene, which introduces an additional reactive site for further chemical modification. biosynth.com The synthetic utility of such derivatives lies in their potential application in medicinal chemistry, materials science, and agrochemicals. The exploration of new synthetic methodologies to access a wider array of derivatives of this compound, coupled with the investigation of their properties and potential applications, is a promising area for future research.

Q & A

Q. What established synthetic routes are available for 1,3-Dibromo-5-methyl-2-nitrobenzene, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves sequential halogenation and nitration of a toluene derivative. Key steps include:

  • Bromination: Direct bromination of 5-methyl-2-nitrobenzene using bromine (Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃) under controlled temperature (40–60°C). Excess bromine may lead to over-substitution, requiring careful stoichiometric monitoring .
  • Nitration: If nitration precedes bromination, concentrated HNO₃/H₂SO₄ introduces the nitro group at the ortho position. Steric hindrance from the methyl group must be mitigated by optimizing reaction time and temperature .
  • Purification: Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) isolates the product. Yield and purity depend on reaction stoichiometry, catalyst activity, and quenching protocols to prevent decomposition .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features confirm its structure?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: A singlet at ~2.5 ppm confirms the methyl group. Aromatic protons adjacent to electron-withdrawing groups (Br, NO₂) appear as distinct doublets or multiplets in the 7.5–8.5 ppm range due to deshielding .
    • ¹³C NMR: Peaks at ~120–140 ppm correspond to aromatic carbons, with distinct shifts for carbons bonded to Br (~110 ppm) and NO₂ (~150 ppm) .
  • IR Spectroscopy: Strong absorption bands at ~1520 cm⁻¹ (N–O asymmetric stretch) and ~1350 cm⁻¹ (N–O symmetric stretch) confirm the nitro group. C–Br stretches appear as weak bands near 600–800 cm⁻¹ .
  • Mass Spectrometry (MS): Molecular ion [M]⁺ at m/z 294/296 (isotopic pattern for Br) and fragments like [M−Br]⁺ and [M−NO₂]⁺ validate the structure .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of bromine substituents in cross-coupling reactions (e.g., Suzuki or Ullmann couplings)?

Methodological Answer:

  • DFT Calculations: Optimize the molecular geometry to identify electron-deficient aromatic carbons. The nitro group’s meta-directing effect and bromine’s ortho/para-directing nature influence regioselectivity. Fukui indices or electrostatic potential maps predict reactive sites for bond cleavage or coupling .
  • Reaction Feasibility: Solvent polarity (DMF, THF) and catalyst systems (Pd(PPh₃)₄, CuI) are modeled using Gibbs free energy (ΔG) to assess activation barriers. For example, bromine at the 1- and 3-positions may exhibit steric hindrance, requiring bulky ligands to enhance selectivity .

Q. What strategies resolve conflicting data on physical properties (e.g., melting point discrepancies) across studies?

Methodological Answer:

  • Reproducibility Tests: Replicate synthesis and purification under controlled conditions (e.g., drying time, solvent grade). Differential Scanning Calorimetry (DSC) provides precise melting points by analyzing thermal transitions .
  • Cross-Validation: Compare data from authoritative databases (PubChem, NIST) and peer-reviewed journals. For example, conflicting melting points (e.g., 63–64°C vs. broader ranges) may arise from polymorphic forms or impurities, resolved via HPLC purity assays (>97%) .

Q. How do steric and electronic effects of the nitro group influence regioselectivity in substitution reactions?

Methodological Answer:

  • Electronic Effects: The nitro group’s strong electron-withdrawing nature deactivates the ring, directing electrophiles to meta positions relative to itself. For example, nucleophilic aromatic substitution (NAS) at bromine sites requires activating groups (e.g., –NH₂) or harsh conditions (e.g., Cu catalysis at 120°C) .
  • Steric Hindrance: The methyl group at position 5 may impede access to adjacent bromine sites. Kinetic studies (e.g., monitoring reaction rates with varying substituents) quantify steric contributions. Computational tools like Molecular Orbital (MO) theory visualize frontier orbitals to predict reactive pathways .

Q. What safety protocols are critical for handling this compound, given its potential hazards?

Methodological Answer:

  • PPE and Ventilation: Use nitrile gloves, lab coats, and fume hoods to prevent inhalation or skin contact. Emergency eyewash stations and neutralizers (e.g., sodium bicarbonate for acid spills) must be accessible .
  • Spill Management: Absorb spills with inert materials (vermiculite) and avoid water to prevent dispersion. Contaminated surfaces require deactivation with 10% sodium thiosulfate .
  • Toxicity Mitigation: LC-MS or GC-MS assays monitor airborne concentrations. Chronic exposure studies recommend biological monitoring (e.g., urinary bromide levels) for lab personnel .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.